molecular formula C5H5ClN2O2 B1297098 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 84547-85-3

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1297098
CAS No.: 84547-85-3
M. Wt: 160.56 g/mol
InChI Key: BZFXEYAWDBWTSY-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFXEYAWDBWTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344144
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84547-85-3
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
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Foundational & Exploratory

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for this compound, a key intermediate in the synthesis of various agrochemicals.

Core Chemical Properties

This compound is a white solid organic compound.[1] It is recognized primarily for its role as a pesticide intermediate, particularly in the synthesis of pyrazole acid pesticides such as azoxystrobin.[1] The compound is soluble in a variety of organic solvents, including ethanol and dichloromethane.[1]

Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Identifiers and Molecular Characteristics

Property Value
CAS Number 84547-85-3[1]
Molecular Formula C₅H₅ClN₂O₂[1]

| Molar Mass | 160.56 g/mol [1] |

Table 2: Physical and Thermal Properties

Property Value
Melting Point 219-221 °C (in acetic acid)[1]
Boiling Point 327.0 ± 22.0 °C (Predicted)[1]
Density 1.56 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 151.6 °C[1]
Vapor Pressure 8.41E-05 mmHg at 25 °C[1]

| Refractive Index | 1.62[1] |

Synthesis Protocol

The primary method for synthesizing this compound involves a two-step process starting from 1-methyl-3-bromo-4-chloropyrazole.

Experimental Methodology
  • Reaction: The initial step involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate.[1]

  • Hydrolysis: Following the initial reaction, an acid hydrolysis step is performed to generate the final carboxylic acid product.[1]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow of this compound Reactant1 1-methyl-3-bromo- 4-chloropyrazole Step1 Reaction Reactant1->Step1 Reactant2 Sodium Carbonate Reactant2->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Acid Hydrolysis Intermediate->Step2 Product 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Step2->Product

Caption: General synthesis pathway for the target compound.

Safety and Handling

Under standard conditions, this compound is a stable compound.[1] However, appropriate safety precautions are necessary during handling to minimize risk.

Recommended Safety Measures:
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and appropriate protective clothing when handling the compound.[1]

  • Avoid Contact: Prevent inhalation, ingestion, or direct skin contact.[1]

  • First Aid: In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek prompt medical attention.[1]

References

In-Depth Technical Guide: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84547-85-3

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in drug development and agrochemicals, with a focus on its mechanism of action.

Compound Properties and Data

This compound is a white solid organic compound.[1] It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The structural and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 84547-85-3[2]
Molecular Formula C₅H₅ClN₂O₂[2]
Molecular Weight 160.56 g/mol [2]
Melting Point 219-221 °C (recrystallized from acetic acid)[2]
Boiling Point (Predicted) 327.0 ± 22.0 °C[2]
Density (Predicted) 1.56 ± 0.1 g/cm³[2]
Flash Point (Predicted) 151.6 °C[2]
Vapor Pressure (Predicted) 8.41E-05 mmHg at 25°C[2]
Refractive Index (Predicted) 1.62[2]

Synthesis and Experimental Protocols

General Synthesis Workflow

Synthesis_Workflow Start Pyrazole Precursor (e.g., 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester) Chlorination Chlorination (e.g., with HCl and H₂O₂) Start->Chlorination Intermediate Chlorinated Intermediate (e.g., Ethyl 4-chloro-1-methyl-3-ethyl -5-pyrazolecarboxylate) Chlorination->Intermediate Hydrolysis Hydrolysis (e.g., with NaOH) Intermediate->Hydrolysis Acidification Acidification (e.g., with HCl) Hydrolysis->Acidification Product 4-Chloro-1-methyl-1H-pyrazole -3-carboxylic acid Acidification->Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Chlorination of the Pyrazole Ring

A patent for the synthesis of a related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, describes a chlorination step using hydrochloric acid and hydrogen peroxide.[3] A similar approach can be adapted for the synthesis of the target molecule.

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting material, 1-methyl-1H-pyrazole-3-carboxylic acid, in a suitable organic solvent such as dichloromethane.

  • Add a stoichiometric amount of concentrated hydrochloric acid to the solution.

  • Cool the mixture to 20-30°C and slowly add a 30-40% solution of hydrogen peroxide dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to proceed at the same temperature for 1-2 hours.

  • Gradually heat the mixture to 50-70°C and maintain this temperature for 5-7 hours to ensure the completion of the reaction.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Isolation of the Chlorinated Intermediate

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Wash the organic layer sequentially with a 4.5% sodium sulfite solution, a 5% sodium carbonate solution, and water.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude chlorinated pyrazole intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the crude chlorinated intermediate in a suitable solvent like methanol.

  • Add an aqueous solution of a base, such as sodium hydroxide, to the mixture.

  • Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

Step 4: Acidification and Product Isolation

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2-3, which will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent like acetic acid.[2]

Spectroscopic Data (Predicted and Inferred from Related Compounds)

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum of a related compound, 4-chloro-1H-pyrazole-3-carboxylic acid, in DMSO-d₆ shows a signal for the pyrazole proton at 7.94 ppm and a broad signal for the carboxylic acid and N-H protons at 13.63 ppm.[4] For the N-methylated target compound, a singlet corresponding to the N-methyl group would be expected, likely in the range of 3.5-4.0 ppm. The pyrazole ring proton signal would also be present.

¹³C NMR: The carbon NMR chemical shifts for pyrazole rings typically appear in the aromatic region.[5][6][7] For this compound, signals for the five carbon atoms would be expected, including the methyl carbon, the two pyrazole ring carbons, the carbon bearing the chlorine atom, and the carboxylic acid carbon. The carboxylic acid carbonyl carbon would likely appear in the range of 165-190 ppm.[7]

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group.[8][9]

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[9]

  • C=O stretch: A strong absorption band between 1760-1690 cm⁻¹.[9]

  • C-O stretch: A band in the 1320-1210 cm⁻¹ region.[9]

  • C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (160.56 g/mol ).

Biological Activity and Signaling Pathways

Pyrazole derivatives are a well-established class of compounds with a wide range of biological activities, including applications as fungicides, insecticides, and kinase inhibitors in drug development.[10][11][12]

Mechanism of Action in Fungicides

Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs).[11][13][14] They target Complex II of the mitochondrial respiratory chain, which plays a crucial role in cellular respiration.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide (e.g., derivatives of 4-Chloro-1-methyl-1H-pyrazole -3-carboxylic acid) Pyrazole_Carboxamide->Complex_II Inhibition

The mechanism of action of pyrazole carboxamide fungicides as inhibitors of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.

By inhibiting succinate dehydrogenase, these compounds disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death.[13][14] The N-aryl pyrazole carboxamide moiety is often crucial for this inhibitory activity.

Role in Kinase Inhibition for Drug Development

In the realm of drug development, pyrazole-containing compounds have emerged as potent kinase inhibitors.[10][12][15] Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Pyrazole-based inhibitors have been developed to target a variety of kinases, including:

  • Aurora Kinases: Involved in cell cycle regulation.[16]

  • Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is crucial for immune responses.[12]

  • Abl Kinase: A tyrosine kinase implicated in chronic myeloid leukemia.[10]

The pyrazole scaffold serves as a versatile platform for designing selective and potent kinase inhibitors. The substituents on the pyrazole ring can be modified to optimize binding to the ATP-binding pocket of the target kinase, thereby blocking its activity and disrupting downstream signaling pathways.

Kinase_Inhibition_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., Aurora, JAK, Abl) Kinase_Cascade->Target_Kinase Activation Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Target_Kinase Inhibition

A simplified representation of a kinase signaling pathway and the inhibitory action of pyrazole-based compounds.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel fungicides and pharmaceuticals. Its pyrazole core is a privileged scaffold that can be functionalized to create potent inhibitors of key biological targets. Further research into the synthesis of derivatives of this compound and the elucidation of their specific biological activities will continue to be an important area of investigation for researchers in medicinal and agricultural chemistry.

References

An In-depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, with the CAS number 84547-85-3, is a halogenated pyrazole derivative. This class of compounds is of significant interest in medicinal chemistry and agrochemical research due to the diverse biological activities exhibited by pyrazole-containing molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthesis protocol, and its role as a key chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in pyrazole-based compounds.

Molecular Structure and Properties

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position, a methyl group at the 1-position nitrogen, and a carboxylic acid group at the 3-position.

Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 84547-85-3[1][2]
Molecular Formula C₅H₅ClN₂O₂[1][2][3]
Molecular Weight 160.56 g/mol [1][2]
Melting Point 219-221 °C (solvent: acetic acid)[1][2]
Boiling Point (Predicted) 327.0 ± 22.0 °C at 760 mmHg[2]
Density (Predicted) 1.56 ± 0.1 g/cm³[2]
Flash Point (Predicted) 151.6 °C[2]
XLogP3 0.77170[2]
InChI Key BZFXEYAWDBWTSY-UHFFFAOYSA-N[2]

Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector for the development of pesticides.[3] A general method for its synthesis involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate, followed by acid hydrolysis to yield the carboxylic acid.[3]

Experimental Protocol: A Representative Synthesis

The following is a generalized, hypothetical protocol for the synthesis of a pyrazole carboxylic acid, which could be adapted for the specific target molecule.

Materials:

  • A suitable β-ketoester precursor

  • Methylhydrazine

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Acid for workup (e.g., hydrochloric acid)

  • Water

Procedure:

  • Condensation: The β-ketoester (1 equivalent) is dissolved in a suitable solvent such as ethanol. Methylhydrazine (1.1 equivalents) is added, and the mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Chlorination: After cooling, a chlorinating agent such as N-chlorosuccinimide (1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature.

  • Saponification: A solution of sodium hydroxide or another suitable base is added to hydrolyze the ester to the carboxylic acid. The mixture is heated to ensure complete conversion.

  • Workup and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as aqueous ethanol or acetic acid.

Applications in Synthesis

The primary application of this compound is as a building block in the synthesis of more complex molecules. The pyrazole scaffold is a well-known pharmacophore and is present in numerous active compounds. The carboxylic acid functionality provides a versatile handle for further chemical modifications, such as amidation to form carboxamides, which are a common feature in many fungicides and insecticides.

Role as a Chemical Intermediate

This compound serves as a key intermediate in the synthesis of various agrochemicals. The presence of the chloro, methyl, and carboxylic acid groups allows for a range of chemical transformations to build more complex and biologically active molecules.

Visualization of Synthetic Workflow

As this compound is primarily a synthetic intermediate, a diagram illustrating its position in a synthetic workflow is more relevant than a biological signaling pathway. The following diagram shows a generalized workflow for the synthesis and subsequent use of this compound.

G cluster_0 Synthesis of this compound cluster_1 Application as a Synthetic Intermediate A Starting Materials (e.g., beta-ketoester, methylhydrazine) B Reaction Steps (Condensation, Chlorination, Saponification) A->B C Purification (e.g., Recrystallization) B->C D This compound C->D E Activation (e.g., formation of acid chloride) D->E F Coupling Reaction (e.g., amidation with an amine) E->F G Final Product (e.g., Fungicide, Insecticide) F->G

Caption: Synthetic workflow of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3]

Conclusion

This compound is a valuable synthetic intermediate with applications in the development of new agrochemicals and potentially pharmaceuticals. Its straightforward, albeit not publicly detailed, synthesis and the versatility of its functional groups make it a useful building block for organic and medicinal chemists. Further research into the biological activities of its derivatives could lead to the discovery of novel active compounds.

References

Physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its structural and physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and its potential role in biological signaling pathways.

Core Compound Information

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds. The presence of a chloro group, a methyl group, and a carboxylic acid moiety on the pyrazole ring imparts specific chemical reactivity and potential for biological activity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂[1]
Molecular Weight 160.56 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 219-221 °C (recrystallized from acetic acid)[1]
Boiling Point (Predicted) 327.0 ± 22.0 °C[1]
Density (Predicted) 1.56 ± 0.1 g/cm³[1]
pKa (Predicted) 2.78 ± 0.25[2]
Solubility Soluble in many organic solvents such as ethanol and dichloromethane.[1]
Spectral Data

While specific spectra for this compound are not publicly available, the following table outlines the expected characteristic spectral data based on the analysis of closely related pyrazole carboxylic acid derivatives.

Spectral TechniqueExpected Characteristics
¹H NMR Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm), the pyrazole ring proton (singlet, ~7.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the methyl carbon (~35-40 ppm), the pyrazole ring carbons (ranging from ~110-150 ppm), and the carboxylic acid carbonyl carbon (~160-170 ppm).
Infrared (IR) Spectroscopy A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching band (1680-1710 cm⁻¹), C-N and C=C stretching bands characteristic of the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the cyclization of a suitable precursor followed by chlorination and hydrolysis. One general method is the reaction of a hydrazine with a β-ketoester, followed by subsequent chemical modifications. A more direct approach mentioned in the literature involves the reaction of 1-methyl-3-bromo-4-chloropyrazole with sodium carbonate, followed by acid hydrolysis.[1]

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • Methylhydrazine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Thionyl chloride or other chlorinating agent

  • Dichloromethane

Procedure:

  • Cyclization: In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate in ethanol. Add methylhydrazine dropwise while stirring at room temperature. The reaction mixture is then refluxed for several hours to facilitate the formation of the pyrazole ring.

  • Hydrolysis: After cooling, a solution of sodium hydroxide is added to the reaction mixture, which is then heated to hydrolyze the ester to a carboxylic acid.

  • Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude pyrazole carboxylic acid.

  • Chlorination (if necessary): If the starting material does not contain the chloro group at the 4-position, a subsequent chlorination step using a suitable chlorinating agent like thionyl chloride can be performed.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as acetic acid to yield pure this compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized compound is essential to confirm its identity and purity.

G Workflow for Compound Characterization cluster_structure Spectroscopic Analysis cluster_purity Chromatographic & Thermal Analysis synthesis Synthesis of Compound purification Purification (Recrystallization/Chromatography) synthesis->purification structure_elucidation Structure Elucidation purification->structure_elucidation purity_assessment Purity Assessment purification->purity_assessment final_product Final Characterized Product nmr NMR (¹H, ¹³C) structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms ir Infrared (IR) Spectroscopy structure_elucidation->ir hplc HPLC/LC-MS purity_assessment->hplc mp Melting Point Analysis purity_assessment->mp

Workflow for Compound Characterization.

Potential Biological Significance

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Many of these activities stem from their ability to act as inhibitors of various enzymes, particularly protein kinases.

Role in Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. The aberrant activity of these kinases is often implicated in diseases such as cancer. Small molecule inhibitors, including those with a pyrazole scaffold, can bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and downstream signaling.

The diagram below illustrates a generic signaling pathway where a pyrazole derivative could act as a kinase inhibitor.

G Generic Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding & Activation kinase Downstream Kinase (e.g., MAPK) receptor->kinase Phosphorylation Cascade transcription_factor Transcription Factor kinase->transcription_factor Activation cellular_response Cell Proliferation / Survival transcription_factor->cellular_response Gene Expression inhibitor This compound (Potential Inhibitor) inhibitor->kinase Inhibition

References

Technical Guide: Physicochemical Properties of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and experimental protocols for the characterization of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of solid organic acids, which can be applied to the title compound.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively documented in publicly accessible literature. However, qualitative descriptions indicate its solubility in certain organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
EthanolSoluble[1]
DichloromethaneSoluble[1]

Experimental Protocol for Solubility Determination

The following is a comprehensive protocol for determining the thermodynamic solubility of a solid organic compound like this compound. This protocol integrates the widely accepted shake-flask method for achieving equilibrium with gravimetric analysis for quantification.[2][3][4][5]

Principle

Thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[6] The shake-flask method is a standard procedure to achieve this equilibrium.[5] The concentration of the solute in the resulting saturated solution can then be accurately determined by gravimetric analysis, which involves the evaporation of the solvent and weighing the residual solute.[2][3][4]

Materials and Equipment
  • High-purity this compound

  • Analytical grade solvents (e.g., ethanol, dichloromethane, water)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaking incubator or water bath

  • Screw-capped glass vials

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

Procedure
  • Preparation of the Solid-Solvent Mixture:

    • Add an excess amount of this compound to a series of screw-capped glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

    • Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Continue drying until a constant weight of the residue is achieved.

    • Cool the dish in a desiccator to room temperature before weighing.

Data Calculation

The solubility can be calculated as follows:

  • Weight of the solute (g): (Weight of the dish with dried residue) - (Weight of the empty dish)

  • Volume of the solvent (L): Volume of the filtered supernatant collected

  • Solubility (g/L): Weight of the solute (g) / Volume of the solvent (L)

The solubility can also be expressed in other units such as mg/mL or mol/L by applying appropriate conversions.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Transfer to a pre-weighed evaporation dish F->G H Evaporate solvent in drying oven G->H I Weigh dried residue to constant weight H->I J Calculate solubility I->J

Figure 1. Experimental workflow for determining solubility.

Signaling Pathways and Biological Activity

As of the date of this document, there is no specific information available in the public domain detailing the direct involvement of this compound in defined signaling pathways. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9] The biological relevance of a novel compound like this compound would typically be investigated through a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.

G General Strategy for Biological Target Identification A Compound of Interest (this compound) B In Vitro Screening (e.g., enzyme assays, receptor binding assays) A->B C Cell-Based Assays (e.g., cytotoxicity, reporter gene assays) A->C D Identification of Potential Molecular Targets B->D C->D E In Vivo Studies (e.g., animal models of disease) D->E F Elucidation of Mechanism of Action and Signaling Pathway Involvement E->F

Figure 2. Logical relationship for assessing biological relevance.

References

An In-depth Technical Guide on the Spectroscopic Data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific experimental data in public literature, this document presents illustrative spectroscopic data based on the analysis of similar compounds and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of pyrazole-based compounds.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it is a common scaffold in many pharmaceutically active compounds. The substituents on this particular molecule—a chloro group at position 4, a methyl group at the N1 position, and a carboxylic acid at position 3—are expected to significantly influence its chemical and spectroscopic properties. Accurate spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various stages of drug discovery and development.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Molecular structure of this compound.

Illustrative Spectroscopic Data

The following tables summarize the expected, illustrative spectroscopic data for this compound. This data is derived from the analysis of structurally related compounds and general spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Illustrative)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 12.0singlet, broad1H-COOH
~7.8singlet1HPyrazole H5
~3.9singlet3HN-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Illustrative)
Chemical Shift (δ) ppmAssignment
~165-COOH
~140Pyrazole C3
~135Pyrazole C5
~110Pyrazole C4
~40N-CH₃
FTIR (Fourier-Transform Infrared) Spectroscopy Data (Illustrative)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1550MediumC=N stretch (Pyrazole ring)
~1250MediumC-O stretch (Carboxylic acid)
~800MediumC-Cl stretch
Mass Spectrometry (MS) Data (Illustrative)
m/zRelative Intensity (%)Assignment
160/162100/33[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
145/14740/13[M - CH₃]⁺
115/11760/20[M - COOH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup params Set acquisition parameters (e.g., 400 MHz for ¹H) instrument->params acq Data Acquisition proc Data Processing acq->proc fourier Fourier Transform proc->fourier phase Phasing and Baseline Correction fourier->phase analysis Spectral Analysis phase->analysis shifts Assign chemical shifts and coupling constants analysis->shifts

Caption: Workflow for NMR Spectroscopy.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and the acidic proton is often observable.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phasing, and baseline correction.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, signal integrations, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

prep Sample Preparation (ATR) clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) prep->clean sample Place a small amount of solid sample directly onto the crystal clean->sample pressure Apply pressure to ensure good sample contact sample->pressure acq Data Acquisition bkg Collect a background spectrum acq->bkg spec Collect the sample spectrum bkg->spec analysis Spectral Analysis spec->analysis peaks Identify and assign characteristic absorption bands analysis->peaks

Caption: Workflow for FTIR Spectroscopy using ATR.

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR accessory is clean.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

prep Sample Preparation dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol) prep->dissolve intro Sample Introduction dissolve->intro inject Inject the sample solution into the mass spectrometer (e.g., via ESI) intro->inject ionize Ionization inject->ionize mass_analysis Mass Analysis ionize->mass_analysis detect Detection mass_analysis->detect spectrum Generate Mass Spectrum detect->spectrum analysis Data Analysis spectrum->analysis mw Determine molecular weight and analyze fragmentation pattern analysis->mw

Caption: Workflow for Mass Spectrometry.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is illustrative, the detailed experimental protocols offer a practical framework for researchers to obtain and interpret their own experimental data. The combination of NMR, FTIR, and MS is essential for the comprehensive characterization of this and other novel chemical entities in the field of drug discovery and development. Further experimental work is encouraged to establish a definitive spectroscopic profile for this compound.

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the NMR analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. While specific experimental data for this compound is not publicly available in the searched literature, this document outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for similar small organic molecules, offering a robust framework for researchers undertaking the analysis of this and related compounds.

Predicted NMR Spectral Data

Due to the absence of experimentally derived public data for this compound, the following tables present predicted chemical shifts. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on the pyrazole ring system. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
COOH10.0 - 13.0Singlet (broad)1H
H-57.5 - 8.0Singlet1H
N-CH₃3.8 - 4.2Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160 - 170
C-3145 - 155
C-5130 - 140
C-4115 - 125
N-CH₃35 - 45

Experimental Protocols for NMR Analysis

The following protocols are designed to provide a standardized approach for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the carboxylic acid proton, which can be observed.[1] Chloroform-d (CDCl₃) can also be used.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[2]

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[2]

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.[3] For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time of the protons of interest is necessary.

    • Acquisition Time (AQ): An acquisition time of 3-4 seconds will provide good resolution.[1][3]

    • Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate for most organic molecules.

    • Temperature: Standard room temperature (e.g., 298 K).

2.3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer (corresponding to a 400 MHz ¹H spectrometer) is recommended.[2]

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is commonly used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. Quaternary carbons may have longer relaxation times and might require a longer delay for accurate integration.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

    • Spectral Width (SW): A spectral width of approximately 240 ppm is standard for ¹³C NMR.

    • Temperature: Standard room temperature (e.g., 298 K).

2.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[2]

  • Peak Picking and Integration: Identify the peaks and, for ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the logical workflow for the structural analysis of a small molecule like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_confirm Structure Confirmation A Weigh Compound B Select Deuterated Solvent A->B C Dissolve & Add TMS B->C D Transfer to NMR Tube C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Fourier Transform E->G F->G H Phasing & Baseline Correction G->H I Referencing to TMS H->I J Peak Picking & Integration (1H) I->J K Analyze Chemical Shifts J->K L Analyze Integration (1H) J->L M Analyze Multiplicity (1H) J->M N Assign Signals to Structure K->N L->N M->N O Structure Confirmed N->O

Caption: Logical workflow for NMR analysis.

This guide serves as a foundational document for the NMR analysis of this compound. By following the detailed experimental protocols and the logical workflow presented, researchers can confidently acquire and interpret the necessary spectral data for the structural elucidation of this and other novel chemical entities.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Mass Spectrometry Data

The mass spectral data for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is predicted based on its chemical structure and common fragmentation pathways observed for related compounds. The molecular formula is C5H5ClN2O2, with a monoisotopic molecular weight of approximately 160.00 g/mol .

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Proposed Neutral Loss Notes
160/162[M]+•-Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
145/147[M - CH3]+•CH3Loss of the methyl group from the pyrazole ring.
115/117[M - COOH]+•COOHDecarboxylation, a common fragmentation for carboxylic acids.[1]
98/100[M - COOH - CH3]+••COOH, •CH3Subsequent loss of the methyl group after decarboxylation.
88[C4H5N2O]+HCl, COLoss of hydrogen chloride and carbon monoxide from the molecular ion.
71[C3H4N2]+•Cl, COOHLoss of chlorine and the carboxylic acid group.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation:

    • Derivatization: Due to the low volatility of the carboxylic acid, derivatization is recommended. A common method is esterification to form the methyl ester. Dissolve 1 mg of this compound in 1 mL of methanol. Add 2-3 drops of concentrated sulfuric acid and reflux for 2 hours. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Final Concentration: Re-dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

  • Sample Preparation:

    • Dissolution: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Working Solution: Further dilute the stock solution with the mobile phase to a final concentration of 1 µg/mL.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

    • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

    • LC Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 650 L/Hr.

    • Cone Gas Flow: 50 L/Hr.

    • Mass Range: m/z 50-500.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway mol This compound [M]+• m/z 160/162 frag1 [M - CH3]+ m/z 145/147 mol->frag1 - •CH3 frag2 [M - COOH]+ m/z 115/117 mol->frag2 - •COOH frag3 [M - COOH - CH3]+• m/z 98/100 frag2->frag3 - •CH3

Caption: Predicted fragmentation of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the mass spectrometry analysis of a small molecule like this compound.

Experimental_Workflow sample_prep Sample Preparation (Dissolution/Derivatization) chromatography Chromatographic Separation (GC or LC) sample_prep->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Spectrum Interpretation) detection->data_analysis

Caption: General workflow for mass spectrometry analysis.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This document delves into the mechanisms of action, quantitative biological data, and detailed experimental protocols for the evaluation of these promising molecules.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Mechanism of Action

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1] By blocking the activity of these kinases, pyrazole compounds can disrupt downstream signaling pathways that promote cell proliferation and survival. For instance, inhibition of EGFR can halt the Ras/PI3K/AKT/mTOR and MEK/ERK signaling cascades, which are frequently hyperactivated in various cancers.[2] Some pyrazole derivatives also induce apoptosis and cause cell cycle arrest, further contributing to their antitumor efficacy.[3]

EGFR_Signaling_Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Pyrazole Pyrazole Pyrazole->EGFR Inhibits

Quantitative Anticancer Activity

The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

Pyrazole Derivative ClassCancer Cell LineIC50 (µM)Reference
Indole-pyrazole hybridsHCT116, MCF7, HepG2, A549< 23.7[1]
Pyrazolo[4,3-c]pyridinesMCF7, HepG21.937 - 3.695 (µg/mL)[1]
Pyrazolone-pyrazolesMCF716.50[1]
Benzimidazole-pyrazole hybridsA549, Hela, HepG2, MCF70.15 - 0.33[1]
3,4-diaryl pyrazolesVarious0.00006 - 0.00025[1]
Pyrazole-benzamide derivativesHCT-1167.74 - 82.49 (µg/mL)[2]
Pyrazole-benzamide derivativesMCF-74.98 - 92.62 (µg/mL)[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with pyrazole derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Antimicrobial Activity of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes and pathways.

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse. In bacteria, some derivatives are known to inhibit DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[6] By stabilizing the DNA-gyrase complex in a cleaved state, these compounds introduce lethal double-stranded breaks in the bacterial DNA.[6] In fungi, a common target is the ergosterol biosynthesis pathway.[7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Pyrazole-based antifungals can inhibit enzymes such as lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.

Ergosterol_Biosynthesis_Inhibition Pyrazole Pyrazole Derivatives CYP51 CYP51 Pyrazole->CYP51 Inhibits Membrane Fungal Cell Membrane Integrity AcetylCoA AcetylCoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Ergosterol->Membrane Maintains

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Pyrazole Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazidesStaphylococcus aureus62.5 - 125[8]
Pyrazole-1-carbothiohydrazidesEscherichia coli125[8]
Pyrazole-1-carbothiohydrazidesAspergillus niger2.9 - 7.8[8]
Aminoguanidine-derived pyrazolesStaphylococcus aureus1 - 8[9]
Aminoguanidine-derived pyrazolesEscherichia coli1[9]
Pyrazole-pyrimidinethionesEscherichia coli12.5[9]
Tethered thiazolo-pyrazolesMRSA4[9]
Imidazo-pyridine pyrazolesGram-negative bacteria<1[9]
Experimental Protocols

This method is used to qualitatively assess the antimicrobial activity of a compound.[10][11]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer or pipette tip

  • Pyrazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method provides a quantitative measure of antimicrobial activity.[12][13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Pyrazole derivative (test compound)

  • Positive and negative controls

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add a standardized volume of the inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This has led to the development of commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) based on the pyrazole scaffold, such as celecoxib.

Mechanism of Action

The anti-inflammatory action of pyrazole derivatives is mainly attributed to their ability to inhibit the COX-2 enzyme.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[15] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection and platelet function, these pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Inflammation_Pathway Inflammation Inflammation, Pain, Fever Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 action Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 action Prostaglandins->Inflammation Mediate Pyrazole Pyrazole COX2 COX2 Pyrazole->COX2 Inhibits

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of pyrazole derivatives is assessed by their IC50 values for COX-1 and COX-2 inhibition. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2. A higher SI value signifies greater selectivity.

Pyrazole DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Compound 5u134.121.7974.92[16]
Compound 5s130.231.7972.95[16]
Compound 5r148.982.3164.40[16]
Pyrazole-pyridazine 5f14.341.509.56[14]
Pyrazole-pyridazine 6f9.561.158.31[14]
Celecoxib--2.51[14]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Pyrazole derivative (test compound)

  • Detection system (e.g., ELISA for prostaglandin E2, or a fluorometric probe)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the pyrazole derivative in the reaction buffer.

  • Pre-incubation: Add the enzyme, cofactors, and test compound to the wells of a 96-well plate and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Antidiabetic Activity of Pyrazole Derivatives

Pyrazole derivatives have also shown promise as antidiabetic agents, primarily by inhibiting key enzymes involved in carbohydrate digestion, such as α-amylase.

Mechanism of Action

α-Amylase is an enzyme that catalyzes the hydrolysis of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream.[17] By inhibiting α-amylase, pyrazole derivatives can slow down the breakdown of carbohydrates in the digestive tract, leading to a reduction in postprandial hyperglycemia.[18] This mechanism is particularly relevant for the management of type 2 diabetes.

Alpha_Amylase_Inhibition Pyrazole Pyrazole Derivatives Alpha_Amylase Alpha_Amylase Pyrazole->Alpha_Amylase Inhibits Absorption Glucose Absorption Starch Starch Glucose Glucose Starch->Glucose Hydrolysis by α-Amylase Glucose->Absorption Leads to

Quantitative Antidiabetic Activity

The antidiabetic potential of pyrazole derivatives is evaluated by their IC50 values for α-amylase inhibition.

Pyrazole Derivative Classα-Amylase IC50 (µM)Reference
Dihydropyrazoles0.5509 - 810.73[9]
2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1)119.3 ± 0.75[19]
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2)120.2 ± 0.68[19]
Acarbose (Standard)115.6 ± 0.574[19]
Thiazole-pyrazole hybrids (4g)89.15% inhibition at 50 µg/mL[20]
Thiazole-pyrazole hybrids (4h)88.42% inhibition at 50 µg/mL[20]
Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of α-amylase.

Materials:

  • α-Amylase solution (porcine pancreatic or bacterial)

  • Starch solution (substrate)

  • Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 6.9)

  • Pyrazole derivative (test compound)

  • DNSA (3,5-dinitrosalicylic acid) reagent

  • 96-well plates or test tubes

  • Water bath

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubation: Mix the α-amylase solution with the test compound at various concentrations and pre-incubate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination and Color Development: Stop the reaction by adding DNSA reagent and heat the mixture in a boiling water bath for 5-10 minutes. This will result in a color change from yellow to reddish-brown in the presence of reducing sugars.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.

Conclusion

The pyrazole scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents has been well-documented, with several compounds advancing to clinical use. The continued exploration of structure-activity relationships, coupled with the application of robust in vitro and in vivo evaluation methods, will undoubtedly lead to the discovery and development of new and improved pyrazole-based therapeutics to address a wide range of human diseases. This guide provides a foundational understanding of the biological activities of pyrazole derivatives, offering researchers and drug development professionals a valuable resource for their ongoing efforts in this exciting field.

References

An In-depth Technical Guide to Pyrazole Carboxylic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold.[3] When functionalized with a carboxylic acid group, the resulting molecule gains a crucial handle for synthetic modifications and potential interactions with biological targets.[4]

These compounds are recognized as important pharmacophores, forming the core structure of numerous therapeutic agents.[5] Their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[6][7] The prevalence of the pyrazole moiety in blockbuster drugs highlights its importance in modern drug discovery.[4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrazole carboxylic acids, supplemented with experimental protocols and quantitative data to aid researchers in their endeavors.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be achieved through various routes, often involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Knorr Pyrazole Synthesis and Related Methods

The most common approach is a variation of the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine. To yield a carboxylic acid, the starting dicarbonyl compound must contain an ester or a masked carboxylate group.

A general workflow for this synthesis is depicted below. The process starts with the selection of appropriate starting materials, a 1,3-dicarbonyl compound (often a dioxobutanoic acid derivative) and a hydrazine, which then undergo a cyclization reaction, typically under acidic or basic conditions, followed by workup and purification to yield the final pyrazole carboxylic acid product.

G cluster_workflow General Synthesis Workflow start Select Starting Materials (e.g., 4-Aryl-2,4-dioxobutanoic acid, Hydrazine hydrate) reaction Cyclization Reaction (e.g., Reflux in Ethanol) start->reaction 1 workup Workup (e.g., Acidification, Filtration) reaction->workup 2 purification Purification (e.g., Recrystallization) workup->purification 3 product Final Product (5-Aryl-1H-pyrazole-3-carboxylic acid) purification->product 4

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

'One-Pot' Synthesis

Efficient 'one-pot' methods have been developed for the synthesis of pyrazoles from arenes and carboxylic acids.[8][9] These methods proceed through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine, offering a streamlined approach to the pyrazole core.[9]

Other Synthetic Routes

Other methods for introducing carboxylic acid groups into a pre-existing pyrazole ring include:

  • Oxidation of alkyl or formyl groups attached to the pyrazole ring.[10]

  • Carboxylation using reagents like oxalyl chloride.[10]

  • Hydrolysis of nitrile or trichloromethyl groups.[1]

Chemical Reactivity

The chemistry of pyrazole carboxylic acids is characterized by the reactivity of both the pyrazole ring and the carboxylic acid functional group.

  • Pyrazole Ring: The ring can undergo electrophilic substitution, preferentially at the C4 position.[9] The N1 nitrogen can be alkylated or arylated, which is a common strategy in drug design to modulate the compound's properties.

  • Carboxylic Acid Group: The -COOH group undergoes typical reactions of carboxylic acids, including:

    • Esterification: Reaction with alcohols to form esters.[11][12]

    • Amidation: Reaction with amines to form amides, often after conversion to a more reactive acid chloride.[11][13]

    • Reduction: Reduction to the corresponding alcohol.

    • Decarboxylation: Removal of the carboxyl group, which can occur under harsh heating conditions.[1]

The interplay of these reactive sites allows for the creation of diverse libraries of pyrazole derivatives for screening in drug discovery programs.

G cluster_reactivity Reactivity of Pyrazole Carboxylic Acid cluster_carboxyl Carboxyl Group Reactions cluster_ring Ring Reactions PCA Pyrazole Carboxylic Acid AcidChloride Acid Chloride PCA->AcidChloride SOCl₂ N_Alkylation N-Alkylation/ N-Arylation PCA->N_Alkylation R-X, Base C4_Substitution C4-Electrophilic Substitution PCA->C4_Substitution Electrophile Ester Ester Amide Amide AcidChloride->Ester R-OH AcidChloride->Amide R-NH₂

Caption: Common reactions involving the pyrazole carboxylic acid scaffold.

Applications in Drug Development

Pyrazole carboxylic acid derivatives are prominent in medicinal chemistry due to their wide range of biological activities.

Anti-inflammatory and Analgesic Agents

A significant application of pyrazole derivatives is in the development of anti-inflammatory drugs. Many of these compounds act by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[5] While the well-known drug Celecoxib is a pyrazole derivative, it possesses a sulfonamide group instead of a carboxylic acid. However, pyrazole carboxylic acids have been investigated as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][11]

The arachidonic acid pathway, depicted below, is the primary target for these anti-inflammatory agents. Pyrazole-based inhibitors typically target the COX-1 and/or COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandins.

membrane Membrane Phospholipids AA Arachidonic Acid membrane->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA₂) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI₂) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric Gastric Mucosa Protection, Platelet Aggregation Thromboxane->Gastric Inhibitor Pyrazole Carboxylic Acid Derivatives (COX Inhibitors) Inhibitor->COX1 Non-selective Inhibition Inhibitor->COX2 Selective Inhibition

Caption: The arachidonic acid pathway and the inhibitory action of pyrazole derivatives.

Other Therapeutic Areas

Beyond inflammation, pyrazole carboxylic acids and their derivatives have shown promise as:

  • Antimicrobial and Antifungal Agents : Some derivatives exhibit inhibitory effects against various bacterial and fungal pathogens.

  • Anticancer Agents : They are being explored for their potential to inhibit tumor growth.[1]

  • Carbonic Anhydrase Inhibitors : Certain structures have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.

Quantitative Data

Physicochemical Properties

The acidity (pKa) and lipophilicity (log P) are critical parameters in drug design. Below is a summary of experimentally determined pKa values for representative pyrazole carboxylic acids.

CompoundpKa₁ (Carboxyl Group)pKa₂ (Pyrazole N-H)Reference
1H-Pyrazole-3-carboxylic acid~3.5 - 4.0-
1H-Pyrazole-4-carboxylic acid~3.5 - 4.0~10.2 - 10.7 (pred.)
5-Phenyl-1H-pyrazole-3-carboxylic acid3.6 - 4.0 (predicted)10.2 - 10.7 (pred.)

Note: pKa values can vary based on substitution patterns and experimental conditions.

Biological Activity

The inhibitory activity of pyrazole derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The table below presents inhibitory data for some 5-aryl-1H-pyrazole-3-carboxylic acids against human carbonic anhydrase (hCA) isoforms.

Compound (5-Aryl substituent)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Reference
4-Fluorophenyl25.44.5
4-Chlorophenyl45.14.9
4-Bromophenyl39.84.5
3,4-Dichlorophenyl89.25.8

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrazole dicarboxylic acids, adapted from published literature.[10]

Synthesis of Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acid

Method: Carboxylation using Oxalyl Chloride

  • Reaction Setup: To 0.51 g (2.5 mmol) of bis(3,5-dimethylpyrazol-1-yl)methane, add 1.91 g (1.29 mL, 15 mmol) of oxalyl chloride dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.

  • Removal of Excess Reagent: After cooling, remove the excess oxalyl chloride under vacuum using a water aspirator pump.

  • Workup: Treat the residue with 10 mL of water.

  • Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Purification: The crude product can be recrystallized from ethanol.

  • Yield: 0.606 g (83%).[10]

Synthesis of 1,4-Bis(4-ethoxycarbonylpyrazol-1-yl)butane

Method: Alkylation in a Superbasic Medium

  • Reaction Setup: In a flask, combine 1.54 g (10 mmol) of ethyl 4-pyrazolecarboxylate and 2.24 g (40 mmol) of potassium hydroxide in 20 mL of dimethyl sulfoxide (DMSO).

  • Stirring: Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add 1.08 g (0.5 mL, 5 mmol) of 1,4-dibromobutane to the mixture.

  • Reaction: Continue stirring at room temperature for 1 hour.

  • Workup: Pour the reaction mixture into 100 mL of cold water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Yield: 1.48 g (88%).[10]

Hydrolysis of Diester to Dicarboxylic Acid
  • Reaction Setup: Suspend 1.0 g of the diester (e.g., 1,4-bis(4-ethoxycarbonylpyrazol-1-yl)butane) in 15 mL of a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 1 hour.

  • Workup: After cooling, acidify the solution to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Yield: 86% for 1,4-Bis(pyrazol-1-yl)butane-4,4′-dicarboxylic acid.[10]

Conclusion

Pyrazole carboxylic acids represent a privileged scaffold in chemical and pharmaceutical research. Their synthetic accessibility, versatile reactivity, and broad range of biological activities ensure their continued importance in the development of new therapeutic agents and functional materials. This guide has provided a foundational overview of their chemistry, offering detailed insights into their synthesis, properties, and applications to support ongoing research and innovation in this exciting field.

References

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

Introduction

This compound (CAS No: 84547-85-3) is a heterocyclic organic compound utilized as a pesticide intermediate.[1] Given its application in research and development settings, a thorough understanding of its safety profile and proper handling procedures is critical for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known hazards, safety precautions, and emergency response protocols associated with this chemical, compiled from various safety data sheets and chemical information sources. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 84547-85-3[1][2]
Molecular Formula C5H5ClN2O2[1][2]
Molar Mass 160.56 g/mol [1]
Appearance White solid[1]
Melting Point 219-221 °C[1]
Boiling Point 327.0 ± 22.0 °C (Predicted)[1]
Density 1.56 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 151.6 °C[1]
Vapor Pressure 8.41E-05 mmHg at 25°C[1]

Hazard Identification and Classification

This chemical is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. It is categorized as a skin, eye, and respiratory irritant.[3][4][5]

Classification Hazard Statement GHS Pictogram
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)[5]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[3][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)[3][4][5]

Signal Word: Warning [3][5]

Precautionary Statements (Selected):

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]
P264Wash skin thoroughly after handling.[3]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P405Store locked up.[3][4]
P501Dispose of contents/container to an approved waste disposal plant.[3][4]

First Aid Measures

Immediate medical attention is recommended in case of exposure. General advice is to show the safety data sheet to the attending physician.[2]

Exposure Route Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][5] Seek medical attention if you feel unwell.[3][7]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, get medical advice.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a physician.[2][6]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center.[5]

Safe Handling and Storage Protocols

4.1 Experimental Protocol for Safe Handling

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] All personnel must be trained on the hazards and safe handling procedures for this compound.

  • Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[4][9] Use a local exhaust ventilation system to prevent the dispersion of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.0.

  • Handling: Avoid contact with skin, eyes, and clothing.[7][10] Avoid breathing dust.[11] Prevent dust formation during handling.[12]

  • Hygiene: Do not eat, drink, or smoke in the work area.[4][9] Wash hands and face thoroughly after handling the material and before breaks.[6][7]

  • End of Use: Securely close the container after use. Decontaminate work surfaces and equipment. Remove and wash contaminated clothing before reuse.[4]

4.2 Storage Conditions

  • Store in a tightly closed container.[3][10]

  • Keep in a cool, dry, and well-ventilated area.[4][10]

  • Store locked up.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents.[8]

Exposure Controls and Personal Protective Equipment

Engineering controls, such as local exhaust ventilation and safety showers, should be in place.[7][8]

Protection Type Specification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][8] A face shield may also be necessary.[7]
Skin Protection Wear protective gloves that are resistant to the chemical.[7][12] Use proper glove removal technique to avoid skin contact.[12] Wear a protective suit or lab coat to cover all skin.[4][7]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., N95 or P1).[8][11][12]

Accidental Release Measures

6.1 Protocol for Spill Cleanup

  • Evacuate: Evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure adequate ventilation of the area.

  • PPE: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[12]

  • Containment: Prevent the spill from entering drains, waterways, or soil.[3][7]

  • Cleanup: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[12] Place the material into a suitable, closed, and labeled container for disposal.[3][12]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[3] Refer to Section 9.0 for more details.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][12]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[8][10][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5][11] The available information is based on its classification as an irritant. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[11]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[3][4] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[11] Contaminated packaging should be disposed of in the same manner as the product.[6]

Workflow and Process Diagrams

The following diagrams illustrate key safety and handling workflows.

G Safe Handling Workflow for Chemical Compounds cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Disposal A Receive Chemical B Verify SDS Information A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Work Area (Fume Hood, Spill Kit) C->D E Weigh/Measure Compound in Ventilated Enclosure D->E F Perform Experiment E->F G Clean Equipment & Work Area F->G J Dispose of Waste in Designated Container F->J During/After Experiment H Store in Tightly Sealed Container G->H I Update Chemical Inventory H->I G Emergency Response: Chemical Spill A Spill Detected B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Hazard (Consult SDS) B->C D Is the spill minor and manageable? C->D E Don Full PPE (Respirator, Gloves, Goggles) D->E Yes I Call Emergency Response Team D->I No F Contain Spill with Inert Absorbent E->F G Sweep/Collect Material into Waste Container F->G H Decontaminate Area G->H J Dispose of Waste Properly H->J I->J

References

Methodological & Application

Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a multi-step process, commencing with the formation of a pyrazole carboxylate precursor, followed by N-methylation, chlorination, and subsequent hydrolysis to yield the final product. This guide includes comprehensive, step-by-step methodologies, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug discovery.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and crop science. Its structural motif is present in a variety of biologically active molecules. The synthetic route detailed herein provides a practical approach for laboratory-scale preparation, focusing on accessible reagents and standard organic chemistry techniques.

Physicochemical Properties

PropertyValueReference
CAS Number84547-85-3[1][2]
Molecular FormulaC₅H₅ClN₂O₂[1]
Molecular Weight160.56 g/mol [1]
Melting Point219-221 °C[1]
Boiling Point (Predicted)327.0 ± 22.0 °C[1]
Density (Predicted)1.56 ± 0.1 g/cm³[1]

Synthetic Workflow

The overall synthetic pathway for this compound is depicted in the following workflow diagram.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis A Diethyl oxalate + Substituted Acetophenone B Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate A->B Hydrazine Hydrate, Glacial Acetic Acid C Ethyl 5-methyl-1H-pyrazole-3-carboxylate D Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate C->D Dimethyl Sulfate, Na2CO3, Dichloromethane E Ethyl 1-methyl-1H-pyrazole-3-carboxylate F Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate E->F N-Chlorosuccinimide, DMF G Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate H This compound G->H NaOH, Ethanol/Water

Caption: A four-step workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves the condensation of a β-ketoester with hydrazine to form the pyrazole ring. A representative procedure is adapted from the synthesis of similar pyrazole carboxylates.[3]

Materials:

  • Diethyl oxalate

  • Acetophenone

  • Sodium ethoxide

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in ethanol.

  • To this solution, add a mixture of diethyl oxalate and acetophenone dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Neutralize the mixture with glacial acetic acid.

  • Add hydrazine hydrate and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate.

ParameterValue
Reaction Time16-22 hours
TemperatureReflux
Yield~70-80%
Step 2: N-Methylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The pyrazole nitrogen is methylated using dimethyl sulfate.

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Dimethyl sulfate

  • Sodium carbonate

  • Dichloromethane

Procedure:

  • To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate in dichloromethane, add sodium carbonate.

  • Heat the mixture to 40 °C.

  • Add dimethyl sulfate dropwise to the heated suspension.

  • Reflux the reaction mixture for 24 hours.[4]

  • After cooling, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the crude product and purify by silica gel column chromatography to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

ParameterValue
Reaction Time24 hours
TemperatureReflux
YieldVariable
Step 3: Chlorination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The 4-position of the pyrazole ring is chlorinated using N-chlorosuccinimide (NCS).

Materials:

  • Ethyl 1-methyl-1H-pyrazole-3-carboxylate

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in N,N-dimethylformamide.

  • Add N-chlorosuccinimide to the solution portion-wise at room temperature.

  • Stir the reaction mixture at 20 °C for 24 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

ParameterValue
Reaction Time24 hours
Temperature20 °C
YieldNot specified
Step 4: Hydrolysis of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature for 12-18 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.

ParameterValue
Reaction Time12-18 hours
TemperatureRoom Temperature
YieldHigh

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution.

  • N-Chlorosuccinimide is a corrosive solid.

  • Handle all solvents and reagents in accordance with their respective safety data sheets (SDS).

References

Industrial Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a viable industrial-scale synthesis route for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described methodology is a three-step process commencing with the synthesis of an ester intermediate, followed by chlorination, and culminating in hydrolysis to yield the final product.

Executive Summary

The industrial synthesis of this compound can be efficiently achieved through a three-step reaction sequence:

  • Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: This initial step involves the condensation of an appropriate precursor with methylhydrazine to form the pyrazole ring.

  • Chlorination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate: The intermediate ester is then chlorinated at the 4-position of the pyrazole ring using a suitable chlorinating agent.

  • Hydrolysis of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: The final step is the saponification of the chlorinated ester to the desired carboxylic acid.

This document outlines detailed protocols for each of these steps, including reaction parameters, reagents, and purification methods. Quantitative data is summarized in tables for clarity, and process workflows are illustrated using diagrams.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This step focuses on the formation of the core pyrazole structure. A common and industrially scalable method involves the reaction of a β-ketoester or a related derivative with methylhydrazine. One plausible route starts from ethyl 2,4-dioxobutanoate.

Experimental Protocol:
  • Reaction Setup: A suitable reactor is charged with ethyl 2,4-dioxobutanoate and a solvent such as ethanol.

  • Reaction with Methylhydrazine: The solution is cooled to a temperature between 0 and 5°C. Methylhydrazine is then added dropwise while maintaining the temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the cyclization.

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by vacuum distillation, to yield pure Ethyl 1-methyl-1H-pyrazole-3-carboxylate.

ParameterValue/Range
Starting Material Ethyl 2,4-dioxobutanoate
Reagent Methylhydrazine
Solvent Ethanol
Reaction Temperature 0-25°C
Reaction Time 2-4 hours
Typical Yield 85-95%

Step 2: Chlorination of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

The second step introduces the chlorine atom at the 4-position of the pyrazole ring. This can be achieved using various chlorinating agents, with sulfuryl chloride being a common choice for its reactivity and selectivity. An alternative, greener method involves the use of hydrochloric acid and hydrogen peroxide.

Protocol 1: Using Sulfuryl Chloride
  • Reaction Setup: Ethyl 1-methyl-1H-pyrazole-3-carboxylate is dissolved in a suitable inert solvent, such as dichloromethane or chloroform, in a reactor equipped with a dropping funnel and a gas outlet.

  • Addition of Chlorinating Agent: The solution is cooled to 0°C. Sulfuryl chloride is then added dropwise, ensuring the temperature does not exceed 5°C. The reaction is exothermic and releases HCl and SO2 gases, which must be scrubbed.

  • Reaction and Monitoring: After the addition, the reaction mixture is stirred at a controlled temperature, for instance, by allowing it to slowly warm to room temperature or by gentle heating (e.g., 40-50°C), until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: The reaction mixture is carefully quenched with water or a basic solution (e.g., sodium bicarbonate) to neutralize excess acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate. Further purification can be achieved by recrystallization or distillation.

ParameterValue/Range
Starting Material Ethyl 1-methyl-1H-pyrazole-3-carboxylate
Reagent Sulfuryl chloride
Solvent Dichloromethane or Chloroform
Reaction Temperature 0-50°C
Reaction Time 1-3 hours
Typical Yield 80-90%
Protocol 2: Using Hydrochloric Acid and Hydrogen Peroxide

This method offers a potentially safer and more environmentally friendly alternative to sulfuryl chloride.

  • Reaction Setup: Ethyl 1-methyl-1H-pyrazole-3-carboxylate is mixed with concentrated hydrochloric acid.

  • Addition of Oxidant: Hydrogen peroxide (e.g., 30% solution) is added portion-wise to the mixture while monitoring the temperature.

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

ParameterValue/Range
Starting Material Ethyl 1-methyl-1H-pyrazole-3-carboxylate
Reagents Concentrated Hydrochloric Acid, Hydrogen Peroxide (30%)
Reaction Temperature 40-60°C
Reaction Time 4-8 hours
Typical Yield 70-85%

Step 3: Hydrolysis of Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

The final step is the conversion of the ester to the target carboxylic acid via saponification.

Experimental Protocol:
  • Reaction Setup: Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is suspended in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, typically sodium hydroxide.

  • Saponification: The mixture is heated to reflux and maintained at this temperature for a period sufficient to ensure complete hydrolysis of the ester. The progress of the reaction can be monitored by TLC or HPLC.

  • Acidification and Isolation: After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum.[1]

ParameterValue/Range
Starting Material Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reagent Sodium Hydroxide
Solvent Methanol/Water or Ethanol/Water
Reaction Temperature Reflux (65-80°C)
Reaction Time 2-6 hours
Typical Yield >95%

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and the general experimental workflow.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Ethyl 2,4-dioxobutanoate Ethyl 2,4-dioxobutanoate Ethyl 1-methyl-1H-pyrazole-3-carboxylate Ethyl 1-methyl-1H-pyrazole-3-carboxylate Ethyl 2,4-dioxobutanoate->Ethyl 1-methyl-1H-pyrazole-3-carboxylate  Ethanol, 0-25°C Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl 1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Ethyl 1-methyl-1H-pyrazole-3-carboxylate->Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate  DCM, 0-50°C Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate This compound This compound Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate->this compound  Reflux, then H+ NaOH, H2O/MeOH NaOH, H2O/MeOH NaOH, H2O/MeOH->this compound

Caption: Synthetic pathway for this compound.

G Start Start Reaction Reaction Start->Reaction  Step 1, 2, or 3 Work-up Work-up Reaction->Work-up  Quenching/  Neutralization Purification Purification Work-up->Purification  Extraction/  Filtration Final Product Final Product Purification->Final Product  Distillation/  Recrystallization

Caption: General experimental workflow for each synthetic step.

References

Application Notes: Synthetic Routes to 4-Substituted Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Specifically, pyrazole-3-carboxylic acids substituted at the 4-position are crucial intermediates and target molecules in drug discovery and development. Their versatile structure allows for the fine-tuning of physicochemical and pharmacological properties. These compounds have shown a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.[1][2][3][4] This document provides detailed application notes and experimental protocols for several robust synthetic strategies to access this valuable class of compounds.

Overview of Synthetic Strategies

The synthesis of 4-substituted pyrazole-3-carboxylic acids can be broadly categorized into two main approaches:

  • Ring Formation/Construction: These methods build the pyrazole ring from acyclic precursors in a way that installs the desired substituents at the C3 and C4 positions simultaneously. A prominent example is the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by functional group manipulation.

  • Post-Synthetic Modification (C-H Functionalization): These strategies begin with a pre-formed pyrazole ring and introduce the C4 substituent through direct functionalization of the C4-H bond. This modern approach is highly atom-economical and allows for late-stage modification, which is particularly valuable in drug discovery programs.[5][6]

Below is a diagram illustrating the primary synthetic approaches.

G cluster_0 General Approaches cluster_1 Synthetic Strategies cluster_2 Key Methodologies start Acyclic Precursors (e.g., 1,3-Dicarbonyls) ring_formation Route A: Ring Formation & Modification start->ring_formation preformed Pre-formed Pyrazole (Unsubstituted at C4) ch_func Route B: Post-Synthetic C-H Functionalization preformed->ch_func vilsmeier Vilsmeier-Haack Formylation & Oxidation ring_formation->vilsmeier oxidation Oxidation of 4-Methylpyrazole ring_formation->oxidation electrophilic Electrophilic Substitution (Halogenation, etc.) ch_func->electrophilic pd_coupling Transition-Metal Catalyzed Arylation ch_func->pd_coupling target 4-Substituted Pyrazole-3-Carboxylic Acid vilsmeier->target oxidation->target electrophilic->target pd_coupling->target G start Start: Acetophenone Semicarbazone step1 1. Vilsmeier-Haack Formylation - Dissolve in DMF - Cool to 0°C - Add POCl₃ dropwise - Stir at RT, then heat to 60-70°C start->step1 step2 2. Work-up & Isolation - Pour onto ice/water - Neutralize with NaOH - Filter precipitate - Wash with water step1->step2 intermediate Intermediate: 3-Aryl-1H-pyrazole -4-carbaldehyde step2->intermediate step3 3. Oxidation - Suspend aldehyde in water/pyridine - Heat to 80-90°C - Add KMnO₄ portionwise intermediate->step3 step4 4. Final Work-up & Purification - Filter off MnO₂ - Acidify filtrate with HCl - Collect precipitate - Recrystallize step3->step4 end Final Product: 3-Aryl-1H-pyrazole -4-carboxylic Acid step4->end G start Start: - Pyrazole Substrate - Aryl Bromide - Pd(OAc)₂ - KOAc step1 1. Reaction Setup - Combine all reagents in a sealed tube - Add DMA as solvent - Purge with Nitrogen start->step1 step2 2. Heating - Seal the tube tightly - Heat the reaction mixture at 150°C for 24 hours step1->step2 step3 3. Work-up - Cool to room temperature - Dilute with water - Extract with Ethyl Acetate (3x) step2->step3 step4 4. Purification - Combine organic layers - Wash with brine - Dry over Na₂SO₄ - Concentrate under vacuum step3->step4 step5 5. Chromatography - Purify the crude product by column chromatography on silica gel step4->step5 end Final Product: 4-Aryl-Pyrazole step5->end

References

Application Notes and Protocols for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block crucial for the synthesis of a wide range of biologically active molecules. Its substituted pyrazole core is a key pharmacophore in numerous compounds developed for the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for its use as a research intermediate.

Chemical Structure:

Key Attributes:

PropertyValueReference
CAS Number 84547-85-3[1][2][3]
Molecular Formula C₅H₅ClN₂O₂[1][3]
Molecular Weight 160.56 g/mol [1]
Appearance White to off-white solid
Melting Point Approximately 165-170 °C
Solubility Soluble in organic solvents such as ethanol and dichloromethane.

Applications in Synthesis

This compound serves as a pivotal intermediate in the synthesis of more complex molecules, primarily through modifications of its carboxylic acid group. Its applications span across several key research areas:

  • Pharmaceuticals: It is a foundational scaffold for the development of various therapeutic agents. Pyrazole derivatives have shown a broad spectrum of biological activities, including as kinase inhibitors for cancer therapy, and as agents with antimicrobial and anti-inflammatory properties. For instance, pyrazole-carboxamides have been investigated as potent carbonic anhydrase inhibitors.

  • Agrochemicals: This intermediate is instrumental in the creation of modern pesticides. The pyrazole moiety is present in numerous commercial herbicides and insecticides. For example, it is a building block for pyrazole acid pesticides. The related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of the acaricides tebufenpyrad and tolfenpyrad.[4]

  • Materials Science: Pyrazole-based ligands are used in the development of coordination polymers and other advanced materials.

Experimental Protocols

The following protocols are provided as a guide for the common transformations of this compound.

Synthesis of this compound

Workflow for Synthesis:

G cluster_0 Synthesis of Precursor cluster_1 Hydrolysis Ethyl_1_methyl_1H_pyrazole_3_carboxylate Ethyl 1-methyl-1H-pyrazole-3-carboxylate Chlorination Chlorination Ethyl_1_methyl_1H_pyrazole_3_carboxylate->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Chlorination Ethyl_4_chloro_1_methyl_1H_pyrazole_3_carboxylate Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Chlorination->Ethyl_4_chloro_1_methyl_1H_pyrazole_3_carboxylate Hydrolysis_Reaction Hydrolysis Ethyl_4_chloro_1_methyl_1H_pyrazole_3_carboxylate->Hydrolysis_Reaction Base Base (e.g., NaOH) Base->Hydrolysis_Reaction Target_Compound This compound Hydrolysis_Reaction->Target_Compound

Synthetic pathway for the target compound.
Protocol for Amide Coupling

The carboxylic acid group can be readily converted to an amide via coupling with a primary or secondary amine. This is a common step in the synthesis of biologically active molecules.

General Reaction:

R-COOH + R'-NH₂ → R-CONH-R' + H₂O (where R-COOH is this compound)

Experimental Workflow for Amide Coupling:

G Start Dissolve this compound and amine in an aprotic solvent (e.g., DMF, DCM). Add_Coupling Add coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Start->Add_Coupling Stir Stir at room temperature for 2-16 hours. Add_Coupling->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Monitor->Stir Incomplete Workup Perform aqueous workup and extract with an organic solvent. Monitor->Workup Complete Purify Purify the product by column chromatography. Workup->Purify End Characterize the final amide product. Purify->End

Workflow for amide bond formation.

Detailed Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane).

  • Addition of Reagents: To the stirred solution, add a peptide coupling reagent such as HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the acid formed.

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amide Coupling Reagents:

Coupling ReagentBaseSolventTemperatureTypical Reaction Time
HATUDIPEADMFRoom Temp.2-4 hours
HOBt/EDCDIPEADCMRoom Temp.12-16 hours
SOCl₂ (via acid chloride)PyridineDCM0 °C to Room Temp.1-3 hours
Protocol for Esterification

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification or by using alkylating agents.

General Reaction:

R-COOH + R'-OH → R-COOR' + H₂O (where R-COOH is this compound)

Experimental Workflow for Fischer Esterification:

G Start Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol). Add_Catalyst Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Start->Add_Catalyst Reflux Heat the mixture to reflux for 4-24 hours. Add_Catalyst->Reflux Monitor Monitor reaction progress by TLC or GC-MS. Reflux->Monitor Monitor->Reflux Incomplete Neutralize Cool the reaction and neutralize the acid catalyst with a weak base (e.g., saturated NaHCO₃ solution). Monitor->Neutralize Complete Extract Extract the ester with an organic solvent. Neutralize->Extract Purify Purify the product by distillation or column chromatography. Extract->Purify End Characterize the final ester product. Purify->End

Workflow for Fischer esterification.

Detailed Methodology (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation or flash column chromatography.

Quantitative Data for Esterification Methods:

MethodReagentsSolventTemperatureTypical Reaction Time
Fischer EsterificationAlcohol, cat. H₂SO₄AlcoholReflux4-24 hours
AlkylationAlkyl halide (e.g., MeI), Base (e.g., K₂CO₃)Acetone or DMFRoom Temp. to 50 °C6-12 hours
Thionyl ChlorideSOCl₂, AlcoholTolueneReflux2-6 hours

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its derivatives.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for chemical research and development. The protocols outlined in this document provide a foundation for its use in the synthesis of novel compounds with potential applications in medicine and agriculture. Researchers should adapt and optimize these methods based on their specific substrates and target molecules.

References

Applications of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily as a scaffold for the synthesis of potent enzyme inhibitors, particularly kinase inhibitors. Its rigid pyrazole core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a valuable platform for generating diverse libraries of compounds for drug discovery. The methyl group at the N1 position often enhances metabolic stability and modulates binding interactions. This document provides an overview of its applications, focusing on its use in the development of kinase inhibitors for oncology, along with detailed experimental protocols.

Key Application: Kinase Inhibitors in Oncology

The pyrazole-3-carboxamide scaffold, readily synthesized from this compound, is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of this pyrazole core have shown potent inhibitory activity against several kinases implicated in cancer progression, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).

Fms-like Tyrosine Kinase 3 (FLT3) and Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Constitutive activation of FLT3 signaling promotes uncontrolled cell growth and survival of leukemic blasts. Therefore, inhibitors of FLT3 are a key therapeutic strategy for this patient population.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Dysregulation

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. In many cancers, the cell cycle machinery is dysregulated, leading to uncontrolled proliferation. CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through its various phases. Inhibitors of CDKs can restore cell cycle control and induce apoptosis in cancer cells.

A notable example demonstrating the potential of the pyrazole-3-carboxamide scaffold is the development of potent dual FLT3 and CDK inhibitors. While the synthesis of the lead compound in the cited study began with a 4-nitro-pyrazole derivative, the general synthetic approach and the resulting structure-activity relationship (SAR) are highly relevant for derivatives of this compound. The following data is for a potent 1H-pyrazole-3-carboxamide derivative, designated as compound 8t , which showcases the therapeutic potential of this scaffold.[1]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity and Antiproliferative Effects of Compound 8t [1]

Target KinaseIC₅₀ (nM)Cellular AssayCell LineIC₅₀ (nM)
FLT30.089AntiproliferationMV4-11 (AML)1.22
CDK20.719
CDK40.770

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.

Signaling Pathways

The development of inhibitors based on the this compound scaffold targets key signaling pathways in cancer. Below are diagrams illustrating the FLT3 signaling pathway in AML and the general CDK-mediated cell cycle regulation, highlighting the points of intervention for inhibitors derived from this scaffold.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Ligand-independent autophosphorylation (in FLT3-ITD AML) PI3K PI3K FLT3->PI3K Ligand-independent autophosphorylation (in FLT3-ITD AML) RAS RAS FLT3->RAS Ligand-independent autophosphorylation (in FLT3-ITD AML) Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole-3-carboxamide Inhibitor Inhibitor->FLT3 Inhibition

FLT3 Signaling Pathway in AML and Point of Inhibition.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes Phosphorylates substrates for DNA replication E2F->CyclinE_CDK2 Promotes transcription of Cyclin E Inhibitor Pyrazole-3-carboxamide Inhibitor Inhibitor->CyclinD_CDK46 Inhibition Inhibitor->CyclinE_CDK2 Inhibition

CDK-Mediated Cell Cycle Progression and Point of Inhibition.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a pyrazole-3-carboxamide kinase inhibitor from a pyrazole-3-carboxylic acid precursor and for the in vitro evaluation of its kinase inhibitory activity.

Protocol 1: Synthesis of a Pyrazole-3-carboxamide Derivative

This protocol describes a general amide coupling procedure to synthesize a pyrazole-3-carboxamide from this compound and a desired amine.

Synthesis_Workflow Start 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Start->Activation Amine Amine (R-NH2) Coupling Amide Bond Formation (Base, e.g., DIPEA) Amine->Coupling Activation->Coupling Product Pyrazole-3-carboxamide Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

General workflow for the synthesis of pyrazole-3-carboxamide derivatives.

Materials:

  • This compound

  • Target amine

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/Methanol)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the target amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to afford the desired pyrazole-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for determining the IC₅₀ value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., FLT3, CDK2)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (containing appropriate divalent cations, e.g., MgCl₂)

  • ATP solution

  • Test compound (serially diluted in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.

  • Reaction Setup: In a white, opaque microplate, add the following to each well:

    • Kinase assay buffer

    • Test compound dilution (or DMSO for control)

    • Kinase solution (at a concentration determined by prior enzyme titration)

    • Substrate peptide solution

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the positive control (DMSO vehicle, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a valuable starting material in medicinal chemistry for the synthesis of a wide range of biologically active compounds. Its application in the development of kinase inhibitors, particularly for cancer therapy, has been demonstrated through the synthesis of potent molecules targeting key oncogenic drivers like FLT3 and CDKs. The protocols provided herein offer a framework for the synthesis and evaluation of novel derivatives based on this promising scaffold. Further exploration of the structure-activity relationships of compounds derived from this compound holds significant potential for the discovery of new therapeutic agents.

References

Application of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the synthesis of modern agrochemicals. Its substituted pyrazole scaffold is a key pharmacophore in a variety of commercial and developmental fungicides, herbicides, and insecticides. The presence of the chloro and methyl groups on the pyrazole ring, along with the carboxylic acid functionality, provides multiple reaction sites for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in agrochemical synthesis, with a focus on the development of novel fungicides.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant application of this compound is in the synthesis of pyrazole-carboxamide fungicides. These compounds are potent inhibitors of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain in fungi. By blocking the function of SDH, these fungicides disrupt cellular respiration, leading to the inhibition of fungal growth and development.

The general structure of these SDHI fungicides consists of the 4-Chloro-1-methyl-1H-pyrazole-3-carboxamide core linked to a substituted aniline or other aromatic amine. The specific substituents on the amine moiety play a crucial role in determining the fungicidal spectrum and efficacy of the final compound.

General Synthesis Pathway

The synthesis of pyrazole-carboxamide fungicides from this compound typically involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an active ester. This is commonly achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Amide Coupling: The activated carboxylic acid derivative is then reacted with a substituted aniline or another suitable amine to form the final pyrazole-carboxamide product. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

DOT Diagram of the General Synthesis Pathway:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling Carboxylic_Acid 4-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid Acid_Chloride 4-Chloro-1-methyl-1H-pyrazole- 3-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Fungicide Pyrazole-Carboxamide Fungicide Acid_Chloride->Fungicide Base Amine Substituted Aniline Amine->Fungicide

Caption: General synthetic route for pyrazole-carboxamide fungicides.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of pyrazole-carboxamide fungicides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride can be used in the next step without further purification.

DOT Diagram of the Experimental Workflow:

G Start Start Setup Combine carboxylic acid, toluene, and DMF in a flask. Start->Setup Add_SOCl2 Add thionyl chloride Setup->Add_SOCl2 Reflux Heat to reflux for 2-4 hours Add_SOCl2->Reflux Cool Cool to room temperature Reflux->Cool Evaporate Remove solvent and excess SOCl₂ under reduced pressure Cool->Evaporate Product Obtain crude acid chloride Evaporate->Product

Caption: Workflow for the synthesis of the acid chloride intermediate.

Protocol 2: Synthesis of a Novel Pyrazole-Carboxamide Fungicide

This protocol provides a general method for the synthesis of a pyrazole-carboxamide fungicide by coupling the acid chloride from Protocol 1 with a substituted aniline.

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

  • Substituted aniline (e.g., 2-amino-4'-chlorodiphenyl ether)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the cooled aniline solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure pyrazole-carboxamide fungicide.

DOT Diagram of the Experimental Workflow:

G Start Start Dissolve_Amine Dissolve substituted aniline and base in anhydrous solvent. Start->Dissolve_Amine Cool_Mixture Cool to 0°C Dissolve_Amine->Cool_Mixture Add_Acid_Chloride Add acid chloride solution dropwise Cool_Mixture->Add_Acid_Chloride React Stir at room temperature for 4-6 hours Add_Acid_Chloride->React Workup Perform aqueous workup (wash with water, acid, and base) React->Workup Dry_and_Concentrate Dry organic layer and concentrate Workup->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Product Obtain pure fungicide Purify->Product

Caption: Workflow for the synthesis of a pyrazole-carboxamide fungicide.

Quantitative Data

The fungicidal activity of novel pyrazole-carboxamides derived from this compound can be evaluated against a panel of important plant pathogens. The efficacy is typically reported as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal growth.

Table 1: Hypothetical Fungicidal Activity Data for Novel Pyrazole-Carboxamides

Compound IDTarget FungusEC₅₀ (µg/mL)
PZ-F001 Botrytis cinerea (Gray Mold)0.85
Mycosphaerella fijiensis (Black Sigatoka)1.20
Septoria tritici (Septoria Leaf Blotch)0.55
PZ-F002 Botrytis cinerea1.50
Mycosphaerella fijiensis2.10
Septoria tritici1.80
Boscalid (Reference) Botrytis cinerea1.10
Mycosphaerella fijiensis2.50
Septoria tritici0.90

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual EC₅₀ values would need to be determined through rigorous biological testing.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly fungicides. The straightforward conversion to pyrazole-carboxamides allows for the exploration of a wide range of chemical space, leading to the discovery of new active ingredients for crop protection. The protocols and information provided herein serve as a guide for researchers in the design and synthesis of next-generation agrochemicals based on this important pyrazole scaffold.

Application Notes and Protocols: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the synthesis of a significant class of modern fungicides. Its derivatives, particularly pyrazole carboxamides, have demonstrated potent and broad-spectrum antifungal activity. Many of these fungicides act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi. This mode of action disrupts the fungal life cycle by inhibiting spore germination, germ tube elongation, and mycelial growth. The structural versatility of the pyrazole ring allows for the generation of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize efficacy against various phytopathogenic fungi.

This document provides detailed application notes on the utility of this compound in fungicide development, along with experimental protocols for the synthesis and evaluation of its derivatives.

Application Notes

The primary application of this compound is in the synthesis of pyrazole carboxamide fungicides. The general structure consists of the pyrazole carboxylic acid moiety linked to a substituted aniline or other amine-containing fragment via an amide bond. The substituents on both the pyrazole ring and the amine component play a crucial role in determining the fungicidal spectrum and potency.

Key Structural Features and SAR Insights:

  • Pyrazole Ring Substitution: The 1-methyl group and the 4-chloro substituent are important for locking the conformation and influencing the electronic properties of the molecule, which can affect binding to the target enzyme.

  • Amide Linker: The amide bond is a critical pharmacophore, often involved in hydrogen bonding interactions within the active site of succinate dehydrogenase.

  • Amine Moiety: The nature of the amine component (e.g., substituted anilines, pyridines, or other heterocyclic amines) significantly impacts the physical properties, systemic mobility in plants, and the spectrum of activity against different fungal pathogens.

Mechanism of Action:

Many fungicides derived from pyrazole carboxylic acids are classified as SDHIs. They function by blocking the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain. This inhibition leads to a disruption of ATP synthesis and an accumulation of succinate, ultimately causing fungal cell death.

Quantitative Data Summary

The following tables summarize the fungicidal activity of various pyrazole carboxamide derivatives synthesized from pyrazole carboxylic acids against several important plant pathogens.

Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives

Compound IDTarget FungiEC50 (µg/mL)Reference Commercial FungicideEC50 (µg/mL) of Reference
7aiRhizoctonia solani0.37Carbendazol< 0.37
7afVarious fungiModerate ActivityCarbendazol-
7bcVarious fungiModerate ActivityCarbendazol-
7bgVarious fungiModerate ActivityCarbendazol-
7bhVarious fungiModerate ActivityCarbendazol-
7biVarious fungiModerate ActivityCarbendazol-
TM-2Corn Rust2-4 times higher than Fluxapyroxad and BixafenFluxapyroxad, Bixafen-
6iValsa mali1.77Boscalid9.19
19iValsa mali1.97Boscalid9.19
23iRhizoctonia solani3.79--
E1Rhizoctonia solani1.1Boscalid2.2
8jAlternaria solani3.06Boscalid-
9mSeven phytopathogenic fungiHigher than BoscalidBoscalid-
1vFusarium graminearum0.0530 µMPyraclostrobinComparable
6aGibberella zeae>50% inhibition at 100 µg/mLCarboxin, Boscalid<50% inhibition at 100 µg/mL
6bGibberella zeae>50% inhibition at 100 µg/mLCarboxin, Boscalid<50% inhibition at 100 µg/mL
6cGibberella zeae>50% inhibition at 100 µg/mLCarboxin, Boscalid<50% inhibition at 100 µg/mL

Note: The compound IDs are taken from the cited literature. The original publications should be consulted for the full chemical structures.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamide Fungicides

This protocol outlines the coupling of the pyrazole acid chloride with a substituted amine to form the final carboxamide product.

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

  • Substituted amine (e.g., substituted aniline) (1 equivalent)

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve the substituted amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF in a round-bottom flask at 0 °C (ice bath).

  • Add a solution of 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in anhydrous THF dropwise to the amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure pyrazole carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol describes a common method to evaluate the efficacy of newly synthesized compounds against various fungal pathogens.

Materials:

  • Synthesized pyrazole carboxamide compounds

  • Target fungal strains (e.g., Rhizoctonia solani, Alternaria solani, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave to sterilize. Allow it to cool to 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate with DMSO alone should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Measure the colony diameter of the fungal growth after a set incubation period (e.g., 48-72 hours) or until the fungal growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Carboxylic_Acid 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid Acid_Chloride 4-Chloro-1-methyl-1H- pyrazole-3-carbonyl chloride Carboxylic_Acid->Acid_Chloride SOCl₂ Fungicide Pyrazole Carboxamide Fungicide Acid_Chloride->Fungicide Substituted Amine, Base (e.g., Et₃N)

Caption: General synthesis pathway for pyrazole carboxamide fungicides.

Experimental_Workflow Start Start: Synthesis Planning Synthesis Synthesis of Pyrazole Carboxamide Derivatives Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In Vitro Antifungal Activity Assay Characterization->Bioassay Data_Analysis Data Analysis and EC50 Determination Bioassay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End: Lead Compound Identification SAR_Analysis->End

Caption: Experimental workflow for fungicide discovery.

Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Electron Transfer Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Oxidation Fungicide Pyrazole Carboxamide Fungicide (SDHI) Fungicide->Complex_II Inhibition

Caption: Mechanism of action of SDHI fungicides.

References

Application Notes and Protocols for the Esterification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of pyrazole carboxylic acids, a critical transformation in the synthesis of diverse molecular structures for drug discovery and development. Pyrazole-containing compounds are significant scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The esterification of the carboxylic acid group on the pyrazole ring is a key step in creating derivatives with modified pharmacokinetic and pharmacodynamic properties.[4]

This document outlines three common and effective methods for the esterification of pyrazole carboxylic acids:

  • Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7][8]

  • Esterification via Acyl Chloride: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with an alcohol.[3][9][10][11][12]

  • Steglich Esterification: A mild esterification method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13][14][15][16]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and yields for the different esterification methods, providing a basis for method selection based on substrate sensitivity and desired scale.

MethodKey ReagentsTypical AlcoholSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Fischer-Speier Esterification Catalytic H₂SO₄ or TsOHPrimary or Secondary (often as solvent)Alcohol or non-polar solvent (e.g., Toluene)60 - 1101 - 10Good to near quantitativeEquilibrium reaction; removal of water can improve yield.[6] Not suitable for tertiary alcohols.[6]
Esterification via Acyl Chloride Thionyl Chloride (SOCl₂)Primary, Secondary, or Tertiary AlcoholAnhydrous non-polar solvent (e.g., Xylene, THF)Room Temperature to Reflux1 - 24HighThe formation of the acyl chloride is a key step. The reaction of the acyl chloride with the alcohol is typically rapid.
Steglich Esterification DCC, DMAPPrimary, Secondary, or Tertiary AlcoholAnhydrous CH₂Cl₂ or THF0 - 203 - 5Good to HighMild conditions suitable for sensitive substrates.[14][16] Avoids the use of strong acids.[15]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of a pyrazole carboxylic acid with an alcohol.[5][6]

Materials:

  • Pyrazole carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the pyrazole carboxylic acid (1 equivalent) in the desired alcohol (can be used as the solvent, typically in large excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the alcohol is a low-boiling solvent, remove it under reduced pressure using a rotary evaporator.

  • If a non-polar solvent like toluene was used, proceed to the work-up.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Esterification via Acyl Chloride Formation

This protocol involves the conversion of the pyrazole carboxylic acid to its corresponding acyl chloride, which is then reacted with an alcohol.[3][10][11]

Materials:

  • Pyrazole carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol

  • Anhydrous solvent (e.g., xylene, THF, or CH₂Cl₂)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Round-bottom flask with a reflux condenser and gas inlet

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

Step 1: Formation of the Pyrazole Acyl Chloride

  • Place the pyrazole carboxylic acid (1 equivalent) in a round-bottom flask under an inert atmosphere.

  • Add an excess of thionyl chloride (can be used as the solvent or in a solvent like xylene).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by observing the cessation of gas evolution and TLC of a quenched aliquot).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazole acyl chloride can be used directly in the next step.

Step 2: Esterification

  • Dissolve the crude pyrazole acyl chloride in an anhydrous solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere and cool the solution in an ice bath.

  • Slowly add the desired anhydrous alcohol (1-1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Steglich Esterification

This protocol is a mild method for the esterification of pyrazole carboxylic acids, particularly useful for substrates that are sensitive to acidic conditions.[13][14][16]

Materials:

  • Pyrazole carboxylic acid

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filter funnel

Procedure:

  • In a round-bottom flask, dissolve the pyrazole carboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours, monitoring the progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form.[16]

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography to remove any remaining traces of DCU and other impurities.

Mandatory Visualizations

Fischer_Esterification_Workflow start Start: Pyrazole Carboxylic Acid + Alcohol add_catalyst Add Acid Catalyst (H₂SO₄ or TsOH) start->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux workup Aqueous Work-up (Wash with NaHCO₃, Brine) reflux->workup purification Purification (Column Chromatography or Recrystallization) workup->purification end_product End: Pyrazole Ester purification->end_product

Caption: Workflow for Fischer-Speier Esterification.

Acyl_Chloride_Esterification_Workflow start Start: Pyrazole Carboxylic Acid add_socl2 React with SOCl₂ start->add_socl2 acyl_chloride Isolate Acyl Chloride add_socl2->acyl_chloride add_alcohol React with Alcohol acyl_chloride->add_alcohol workup Aqueous Work-up add_alcohol->workup end_product End: Pyrazole Ester workup->end_product

Caption: Workflow for Esterification via Acyl Chloride.

Steglich_Esterification_Workflow start Start: Pyrazole Carboxylic Acid + Alcohol add_reagents Add DCC and DMAP in Anhydrous Solvent start->add_reagents stir Stir at 0°C to RT add_reagents->stir filter_dcu Filter Precipitated DCU stir->filter_dcu workup Aqueous Work-up filter_dcu->workup end_product End: Pyrazole Ester workup->end_product

Caption: Workflow for Steglich Esterification.

References

Application Notes and Protocols for the Quantification of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The methodologies described are based on common analytical techniques and information available for structurally related compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the proposed analytical methods for the quantification of this compound is presented below.

MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Separation by reverse-phase chromatography and detection based on UV absorbance.Routine quality control, purity assessment, and quantification in simple matrices.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to LC-MS/MS, potential for matrix interference.
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.Bioanalysis of complex matrices (plasma, urine, tissue), trace-level quantification.High sensitivity, high selectivity, structural confirmation.Higher cost, more complex instrumentation and method development.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the proposed analytical methods. These values are typical for the analysis of small molecules and should be confirmed during method validation.

Table 1: Proposed HPLC-UV Method Performance

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Proposed LC-MS/MS Method Performance

ParameterExpected Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4.1.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point could be a ratio of 30:70 (Acetonitrile:Water). For mass spectrometry applications, formic acid is preferred over phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (typically around 220-280 nm)

  • Injection Volume: 10 µL

4.1.4. Sample Preparation

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for quantifying this compound in complex matrices.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system

  • C18 or similar reverse-phase column suitable for LC-MS

4.2.3. LC-MS/MS Conditions

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI positive or negative, to be optimized.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by infusing a standard solution of the analyte.

4.2.4. Sample Preparation (for Biological Matrices) For biological samples, a sample extraction step is necessary to remove interferences.[2][3]

  • Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with a water-immiscible organic solvent. Evaporate the organic layer and reconstitute.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain and elute the analyte, providing a cleaner extract.

4.2.5. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard B Protein Precipitation / LLE / SPE A->B C Evaporate & Reconstitute B->C D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection F->G H Data Acquisition G->H I Quantification using IS H->I

Caption: LC-MS/MS Experimental Workflow.

Logical Relationship of Analytical Methods

Logical_Relationship cluster_methods Analytical Techniques cluster_applications Primary Applications Analyte 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS QC Quality Control (High Concentration) HPLC->QC Suitable for LCMS->QC Can also be used for Bioanalysis Bioanalysis (Low Concentration) LCMS->Bioanalysis Ideal for

Caption: Method Selection Logic.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The described reversed-phase HPLC (RP-HPLC) method is designed to be accurate, precise, and specific for the analysis of the main component and potential process-related impurities. This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines to ensure reliable and reproducible results.

Introduction

This compound (C₅H₅ClN₂O₂) is a heterocyclic building block of significant interest in the chemical and pharmaceutical industries.[1] Its purity is a critical quality attribute that can directly impact the yield, purity, and safety of the final products. Therefore, a validated analytical method for its quality control is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the ideal choice for this application.[2] This document presents a detailed protocol for an RP-HPLC method suitable for the routine purity analysis of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₅ClN₂O₂[1]
Molecular Weight160.56 g/mol [1]
Melting Point219-221 °C[1]
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents like ethanol and dichloromethane.[1]

Experimental Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation and potential impurities encountered.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • This compound reference standard of known purity.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

Based on methods for similar pyrazole derivatives, the following starting conditions are proposed:[3][4][5]

ParameterRecommended Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is a suitable starting diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution in replicate (n=5).

System Suitability Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability injections.

  • Once the system suitability criteria are met, inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • Process the chromatograms using appropriate data acquisition and processing software.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
% RSD

Table 2: Sample Analysis Results

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Peak AreaPurity (%)
Sample 1
Sample 2
...

Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

HPLC_Workflow start Start prep Prepare Mobile Phase, Standard, and Sample Solutions start->prep equilibrate Equilibrate HPLC System prep->equilibrate sys_suit Perform System Suitability Test (Inject Standard n=5) equilibrate->sys_suit check_criteria Meet Acceptance Criteria? sys_suit->check_criteria inject_blank Inject Blank (Diluent) check_criteria->inject_blank  Yes troubleshoot Troubleshoot System check_criteria->troubleshoot No inject_sample Inject Sample Solution inject_blank->inject_sample data_acq Data Acquisition and Processing inject_sample->data_acq calc_purity Calculate Purity data_acq->calc_purity report Generate Report calc_purity->report end End report->end troubleshoot->equilibrate

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. Adherence to the experimental protocol and system suitability criteria will ensure the generation of high-quality, reproducible data essential for quality control in research, development, and manufacturing environments. Further validation of this method in accordance with ICH guidelines is recommended before its implementation for routine use.

References

Troubleshooting & Optimization

Common side-products in the synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrazoles, with a focus on identifying and mitigating the formation of side-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyls?

A1: The most prevalent side-product in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the formation of regioisomers .[1][2] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound, leading to two different initial adducts that then cyclize to form a mixture of two pyrazole regioisomers.[1][2][3]

Q2: How can I differentiate between the two regioisomers of a pyrazole?

A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons. For example, a correlation between protons on the N-substituent and protons on a specific substituent at the C3 or C5 position of the pyrazole ring can unambiguously determine the regiochemistry.[1]

Q3: Besides regioisomers, what other common side-products or issues might I encounter?

A3: Several other issues can arise during pyrazole synthesis:

  • Low Conversion Rates: This can be due to impure starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions (e.g., temperature, solvent, catalyst).[1]

  • Formation of Colored Impurities: A yellow or red discoloration of the reaction mixture can indicate the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[1][4]

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage and not proceed to the final pyrazole ring, especially if the hydrazine is deactivated by electron-withdrawing groups.[1][5]

  • Bis-pyrazole Formation: In some cases, particularly with certain substrates and reaction conditions, the formation of bis-pyrazole derivatives can occur.[6][7][8]

  • Biaryl Formation: In metal-catalyzed N-arylation reactions for the synthesis of N-arylpyrazoles, homocoupling of the aryl halide starting material can lead to the formation of biaryl side-products.[1]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • TLC analysis shows two product spots with similar Rf values.

  • NMR spectrum of the crude product shows two sets of signals for the pyrazole core and its substituents.

Troubleshooting Workflow:

G start Regioisomer Mixture Detected cond1 Unsymmetrical 1,3-dicarbonyl and/or substituted hydrazine used? start->cond1 step1 Modify Reaction Conditions cond1->step1 Yes sol1 Adjust pH step1->sol1 sol2 Change Solvent (e.g., TFE, HFIP) step1->sol2 sol3 Vary Temperature step1->sol3 sol4 Use Regioselective Synthesis Method step1->sol4 step2 Purify Mixture pur_meth Column Chromatography Recrystallization step2->pur_meth step3 Characterize Isomers char_meth 1D/2D NMR (NOESY) Mass Spectrometry step3->char_meth sol1->step2 sol2->step2 sol3->step2 end Desired Regioisomer Isolated sol4->end pur_meth->step3 char_meth->end

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Solutions:

  • Modify Reaction Conditions:

    • pH Adjustment: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby affecting the regioselectivity.[2]

    • Solvent System: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity in favor of one isomer.[1]

    • Temperature Control: Varying the reaction temperature can sometimes favor the formation of one regioisomer over the other.

  • Purification: If modifying the reaction conditions is not sufficient, the regioisomers can often be separated by careful column chromatography or fractional crystallization.

  • Regioselective Synthetic Methods: Consider alternative synthetic strategies that are known to be highly regioselective.

Issue 2: Low Product Yield / Incomplete Reaction

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.

  • The isolated yield of the desired pyrazole is low.

Troubleshooting Workflow:

G start Low Product Yield check1 Purity of Starting Materials start->check1 check2 Reaction Conditions check1->check2 Pure sol1 Purify/Verify Starting Materials check1->sol1 Impure check3 Catalyst check2->check3 Optimal sol2 Increase Temperature check2->sol2 Suboptimal sol3 Prolong Reaction Time check2->sol3 Suboptimal sol4 Change Catalyst/ Increase Loading check3->sol4 Ineffective end Improved Yield check3->end Effective sol1->check2 sol2->end sol3->end sol4->end

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Solutions:

  • Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields.[1]

  • Reaction Conditions Optimization:

    • Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal duration.[1]

    • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate. For Knorr synthesis, a catalytic amount of acid is typically used.[9][10]

Quantitative Data

Side-Product/IssueCommon CauseTypical Yield Range of Side-ProductReference
RegioisomersUnsymmetrical 1,3-dicarbonyl and/or substituted hydrazineCan range from minor impurity to a near 1:1 mixture[3][11]
Incomplete CyclizationDeactivated hydrazine (electron-withdrawing groups)Varies greatly depending on substrate and conditions[1]
Biaryl FormationHomocoupling of aryl halide in metal-catalyzed reactionsTypically a minor side-product[1]

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., glacial acetic acid, if not used as solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base like sodium acetate may be added.[4]

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of Side-Products:

  • TLC: Use an appropriate solvent system to separate the desired product from any side-products.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the crude product to identify the presence of regioisomers or other impurities. 2D NMR techniques like NOESY can be employed for unambiguous structure determination of regioisomers.[1]

  • Mass Spectrometry: Confirm the molecular weight of the desired product and any major side-products.

Visualizations

Formation of Regioisomers

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1 Unsymmetrical 1,3-Dicarbonyl P1 Attack at Carbonyl 1 R1->P1 P2 Attack at Carbonyl 2 R1->P2 R2 Substituted Hydrazine R2->P1 R2->P2 Prod1 Regioisomer 1 P1->Prod1 Prod2 Regioisomer 2 P2->Prod2

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

Technical Support Center: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is a white solid.[1] Its reported melting point can vary depending on purity, with one source indicating a range of 165-170°C, while another reports a melting point of 219-221°C after recrystallization from acetic acid.[1] It is soluble in various organic solvents, including ethanol and dichloromethane.[1]

Q2: What are the common impurities in a synthesis of this compound?

While specific impurities for this exact synthesis are not extensively documented in the provided search results, general knowledge of pyrazole and carboxylic acid synthesis suggests potential impurities could include:

  • Unreacted starting materials: Such as 1-methyl-3-bromo-4-chloropyrazole.

  • By-products from the hydrolysis step: The synthesis involves an acid hydrolysis step, which could lead to incompletely hydrolyzed intermediates.[1]

  • Colored impurities: Side reactions involving hydrazine precursors in pyrazole synthesis can sometimes produce colored by-products.

  • Regioisomers: In syntheses of unsymmetrical pyrazoles, the formation of regioisomers can be a common issue.

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for pyrazole carboxylic acids, including the target compound, are:

  • Recrystallization: A highly effective method for purifying solid compounds. Acetic acid and ethanol are potential solvents.[1]

  • Acid-Base Extraction: This technique is well-suited for separating carboxylic acids from neutral or basic impurities.

  • Column Chromatography: While potentially more resource-intensive, silica gel chromatography can be used for separating complex mixtures.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not suitable.Try a different solvent or a solvent mixture. For this compound, consider acetic acid or ethanol.[1]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
Low recovery of the purified compound. Too much solvent was used; the compound is partially soluble in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
Crystals are colored. Colored impurities are present.Consider a pre-purification step like an acid-base extraction to remove baseline impurities. Activated carbon can sometimes be used to remove colored impurities, but a preliminary test on a small scale is recommended to avoid adsorbing the product.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Incomplete precipitation of the carboxylic acid upon acidification. The aqueous layer is not sufficiently acidic; the compound has some solubility in the acidic aqueous solution.Add more acid and check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic. Cool the solution in an ice bath to minimize solubility.
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel.Allow the mixture to stand for some time. Gentle swirling or the addition of a saturated brine solution can help to break the emulsion.
Low yield after re-precipitation. Incomplete extraction into the basic aqueous layer; loss during transfers.Ensure thorough mixing during the extraction into the basic solution. Perform multiple extractions with smaller volumes of the basic solution. Minimize the number of transfer steps.

Data Presentation

Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H5ClN2O2[1]
Molar Mass 160.56 g/mol [1]
Appearance White solid[1]
Melting Point 165-170 °C[1]
Melting Point (recrystallized from acetic acid) 219-221 °C[1]
Solubility Soluble in ethanol and dichloromethane[1]

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetic acid and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid or a non-polar solvent in which the compound is insoluble (e.g., cold hexanes) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Back-washing (Optional): Combine the aqueous extracts and wash with a small portion of fresh dichloromethane to remove any co-extracted neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (check with pH paper). The purified this compound should precipitate out as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Mandatory Visualization

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Primary Method AcidBase Acid-Base Extraction Crude->AcidBase Alternative/Pre-purification PureProduct Pure Product Recrystallization->PureProduct Successful Troubleshooting Troubleshooting Recrystallization->Troubleshooting Issues Encountered AcidBase->PureProduct Successful AcidBase->Troubleshooting Issues Encountered

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified IsRecrystallization Recrystallization Issue? Start->IsRecrystallization IsAcidBase Acid-Base Extraction Issue? Start->IsAcidBase OilingOut Oiling Out IsRecrystallization->OilingOut Yes LowRecovery Low Recovery IsRecrystallization->LowRecovery Yes Emulsion Emulsion Formation IsAcidBase->Emulsion Yes IncompletePrecipitation Incomplete Precipitation IsAcidBase->IncompletePrecipitation Yes Solution1 Re-dissolve, Cool Slowly, Seed OilingOut->Solution1 Solution2 Minimize Solvent, Cool Thoroughly LowRecovery->Solution2 Solution3 Gentle Swirling, Add Brine Emulsion->Solution3 Solution4 Check pH, Cool Solution IncompletePrecipitation->Solution4

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of pyrazole chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents used for pyrazole chlorination?

A1: A variety of chlorinating agents are employed for pyrazole chlorination, with the choice depending on the substrate, desired selectivity, and reaction conditions. Commonly used agents include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA).[1][2] TCCA is noted as a highly efficient, low-cost, and low-toxicity chlorine source.[3][4] Electrochemical methods using sodium chloride solutions have also been effectively used.[5]

Q2: How can I control the regioselectivity of pyrazole chlorination?

A2: Regioselectivity in pyrazole chlorination is a significant consideration, particularly with unsymmetrical pyrazoles. The position of chlorination (e.g., C4 position) is influenced by steric and electronic factors of the substituents on the pyrazole ring.[5] The choice of chlorinating agent and solvent can also direct the regioselectivity. For instance, solvent-free mechanochemical methods using TCCA have been shown to be effective for accessing 4-chloropyrazole derivatives.[6]

Q3: What is the general mechanism of pyrazole chlorination?

A3: The chlorination of pyrazoles typically proceeds through an electrophilic aromatic substitution mechanism.[6] In this process, a chloronium ion (Cl+) or a polarized chlorine source acts as the electrophile, which attacks the electron-rich pyrazole ring. The stability of the intermediate carbocation determines the regioselectivity of the reaction.

Q4: What are some of the key safety precautions to consider during pyrazole chlorination?

A4: Pyrazole chlorination can involve hazardous materials and potentially exothermic reactions.[1] Chlorinating agents like sulfuryl chloride are corrosive and may react violently with water.[1] It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For large-scale reactions, robust temperature control is necessary to prevent thermal runaway.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Chlorinated Pyrazole

  • Question: My pyrazole chlorination reaction is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in pyrazole chlorination can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[7][8]

    • Suboptimal Stoichiometry: The ratio of the pyrazole substrate to the chlorinating agent may need optimization. A slight excess of the chlorinating agent might be necessary to drive the reaction forward, but a large excess can lead to side reactions.

    • Poor Reactivity of the Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity towards electrophilic chlorination.[7] In such cases, using a more potent chlorinating agent or harsher reaction conditions (e.g., higher temperature) might be necessary.[7]

    • Impure Starting Materials: Impurities in the starting pyrazole or the chlorinating agent can interfere with the reaction and lead to lower yields.[9] Ensure the purity of your starting materials before proceeding.

Issue 2: Formation of Multiple Products or Regioisomers

  • Question: My reaction is producing a mixture of chlorinated pyrazoles, including undesired regioisomers. How can I improve the selectivity?

  • Answer: The formation of regioisomers is a common challenge, especially with substituted, unsymmetrical pyrazoles.[9]

    • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. It is advisable to screen different solvents to find the optimal one for your specific substrate. For example, fluorinated alcohols have been used to improve regioselectivity in pyrazole formation.[10]

    • Steric Hindrance: The position of chlorination can be directed by steric hindrance. Bulky substituents on the pyrazole ring may favor chlorination at the less sterically hindered position.

    • Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. Experimenting with various agents (e.g., NCS, TCCA) may lead to a more selective reaction.

Issue 3: Presence of Side Reactions and Byproducts

  • Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: Side reactions can lead to a complex reaction mixture and reduce the yield of the desired product.

    • Over-chlorination: Using a large excess of the chlorinating agent or prolonged reaction times can lead to the formation of di- or tri-chlorinated pyrazoles. Carefully controlling the stoichiometry of the chlorinating agent is crucial.

    • Degradation of Starting Material: Some pyrazole derivatives may be unstable under the reaction conditions, leading to degradation products. Running the reaction at a lower temperature might mitigate this issue.[7]

    • Solvent-Related Byproducts: The solvent itself might react with the chlorinating agent or the substrate under certain conditions. Ensure the solvent is inert to the reaction conditions.

Issue 4: Difficulty in Purifying the Chlorinated Pyrazole

  • Question: I am having trouble purifying my chlorinated pyrazole product from the reaction mixture. What purification strategies can I employ?

  • Answer: Purification can be challenging, especially if the product has similar polarity to the starting material or byproducts.

    • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.[8] A careful selection of the eluent system is necessary to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification technique.[7]

    • Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water and brine.[8][11]

Data Presentation: Optimization of Pyrazole Chlorination Conditions

Pyrazole SubstrateChlorinating AgentSolventTemperature (°C)Yield (%)Reference
Hydrazine Substrate (for in-situ formation and chlorination)TCCA (1.0 equiv.)TFE40Up to 92[3][12]
Pyrazole Carboxylic AcidSodium HypochloriteAcetic AcidNot specifiedExcellent[10]
PyrazoleTCCASolvent-free (mechanochemical)Not specifiedHigh[6]
3,5-dimethylpyrazoleElectrochemical (Pt anode, NaCl solution)WaterNot specified92[5]
PyrazoleElectrochemical (Pt anode, NaCl solution)WaterNot specified68[5]
1,5-dimethylpyrazoleElectrochemical (Pt anode, NaCl solution)WaterNot specified53[5]
3-nitropyrazoleElectrochemical (Pt anode, NaCl solution)WaterNot specified79[5]

Experimental Protocols

Protocol 1: General Procedure for Chlorination using TCCA

This protocol is a general guideline for the chlorination of a pyrazole derivative using trichloroisocyanuric acid (TCCA).

Materials:

  • Hydrazine substrate (or pyrazole) (0.5 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol, 1.0 equiv.)

  • Trifluoroethanol (TFE) (2 mL)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the hydrazine substrate (0.5 mmol) in TFE (2 mL).[3][12]

  • Reagent Addition: Add TCCA (0.5 mmol, 1.0 equiv.) to the stirring solution.[3][12]

  • Reaction: Stir the mixture at 40°C for 4 hours.[3][12] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[3][12] Quench the reaction by adding a saturated solution of Na₂S₂O₃ (1-2 mL).[3][12] Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).[3][12]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄.[3][12] Filter and concentrate the solvent in vacuo.[3][12]

  • Purification: Purify the resulting residue by column chromatography on a silica gel column to obtain the target product.[3]

Mandatory Visualization

TroubleshootingWorkflow Start Problem: Low Yield or Impure Product CheckPurity 1. Assess Starting Material Purity Start->CheckPurity Start Troubleshooting Impure Impure Starting Materials? CheckPurity->Impure OptimizeConditions 2. Optimize Reaction Conditions Conditions Suboptimal Conditions? OptimizeConditions->Conditions AnalyzeByproducts 3. Analyze for Side Products SideProducts Side Products Formed? AnalyzeByproducts->SideProducts Impure->OptimizeConditions No PurifySM Solution: Purify Starting Materials (Recrystallization/Chromatography) Impure->PurifySM Yes Conditions->AnalyzeByproducts No AdjustStoichiometry Solution: - Adjust Stoichiometry - Screen Solvents - Vary Temperature/Time Conditions->AdjustStoichiometry Yes ModifyProtocol Solution: - Use Milder Conditions - Change Chlorinating Agent - Control Reagent Addition SideProducts->ModifyProtocol Yes PurifyProduct 4. Refine Purification Strategy SideProducts->PurifyProduct No PurifySM->OptimizeConditions AdjustStoichiometry->AnalyzeByproducts ModifyProtocol->PurifyProduct

Caption: Troubleshooting workflow for pyrazole chlorination.

References

Troubleshooting guide for pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Reaction Yield

Q: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from several factors, from starting material quality to suboptimal reaction conditions.[1] The primary determinants are often the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification process. Hydrazine derivatives can degrade, so using a fresh reagent is advisable.

  • Optimize Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the optimal reaction time.

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.

Issue 2: Formation of Regioisomers

Q: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products. This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the desired isomer compared to ethanol.[2][3][4]

  • pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.

  • Steric Hindrance: A bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.

Issue 3: Reaction Discoloration

Q: My reaction mixture is turning a dark yellow or red color. Is this normal and how can I obtain a cleaner product?

A: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1]

Tips for a Cleaner Reaction:

  • Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification of Hydrazine: If the discoloration is significant, consider purifying the hydrazine starting material before use.

  • Purification of the Product: The colored impurities can often be removed during workup and purification. Recrystallization is a particularly effective method for obtaining a pure, colorless product.[1]

Issue 4: Purification Challenges

Q: I'm having difficulty purifying my pyrazole product. What are the recommended methods?

A: Purification of pyrazoles can sometimes be challenging due to their polarity and potential for forming regioisomers.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole derivatives.[5] The choice of solvent is crucial and depends on the polarity of your specific compound.[5] Common single solvents include ethanol, methanol, and ethyl acetate.[5][6] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[5][6]

  • Column Chromatography: For mixtures of regioisomers or other impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a standard technique. Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic pyrazole compounds to prevent product loss on the column.[6]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. This involves dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution, neutralizing the aqueous layer with a base, and then back-extracting the purified pyrazole into an organic solvent.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, leading to the formation of two regioisomers (Isomer A and Isomer B).

1,3-Diketone Substituent (R¹)SolventIsomer A : Isomer B RatioTotal Yield (%)Reference
CF₃EtOH60 : 4085[2]
CF₃TFE85 : 1590[2]
CF₃HFIP97 : 392[2]
PhenylEtOH70 : 3088[2]
PhenylTFE95 : 591[2]
PhenylHFIP99 : 194[2]

Experimental Protocols

Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7][8]

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[7][8]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7][8]

  • Work-up: Once the ethyl benzoylacetate is consumed (as indicated by TLC), add 10 mL of water to the hot reaction mixture with stirring.[7][8]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for about 30 minutes to facilitate the precipitation of the product.[8]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[7] Wash the collected solid with a small amount of cold water and allow it to air dry.[7] The product can be further purified by recrystallization from ethanol if necessary.

Mandatory Visualization

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_intermediates Intermediates & Products cluster_pitfalls Potential Pitfalls Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation SideReactions Side Reactions (e.g., discoloration) Hydrazine->SideReactions Hydrazone Hydrazone Intermediate Condensation->Hydrazone Regioisomerism Regioisomer Formation Condensation->Regioisomerism Cyclization Intramolecular Cyclization CyclicIntermediate Cyclic Intermediate Cyclization->CyclicIntermediate Dehydration Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole IncompleteReaction Incomplete Reaction Dehydration->IncompleteReaction Hydrazone->Cyclization CyclicIntermediate->Dehydration

References

Technical Support Center: Stability of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under normal storage conditions?

A1: this compound is generally stable as a solid under normal, dry, and cool storage conditions.[1][2] However, its stability in solution is dependent on the solvent and storage conditions. For long-term storage, it is recommended to store the compound as a solid in a tightly sealed container, protected from light and moisture.[3]

Q2: In which common laboratory solvents is this compound soluble?

A2: The compound is soluble in many organic solvents, including ethanol and dichloromethane.[1] Its solubility in aqueous solutions is expected to be pH-dependent due to the presence of the carboxylic acid group.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar pyrazole carboxylic acid derivatives can undergo degradation under stress conditions.[4][5] Potential degradation pathways could include hydrolysis of the carboxylic acid group, reactions involving the chloro-substituent, or cleavage of the pyrazole ring under harsh acidic, basic, or oxidative conditions.[4][6]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is the recommended approach to determine the stability of the compound under your specific experimental conditions.[6][7] This involves subjecting a solution of the compound to various stress conditions, such as heat, light, acid, base, and oxidation, and then analyzing the sample at different time points to quantify the extent of degradation.

Troubleshooting Guide

Q1: I am observing precipitation of my compound during my stability study. What should I do?

A1: Precipitation can occur due to changes in temperature, pH, or solvent composition. First, verify the solubility of the compound in the chosen solvent at the concentration and temperature of your study. If solubility is an issue, consider using a co-solvent.[6] If precipitation is observed upon adding an acid or base for hydrolysis studies, you may need to adjust the concentration of the acid/base or use a different solvent system.

Q2: My analytical results show multiple new peaks after subjecting the compound to stress conditions. How do I identify these as degradation products?

A2: The appearance of new peaks in your analytical chromatogram (e.g., HPLC) that are not present in the control sample (time zero) are likely degradation products. To confirm, you can perform peak purity analysis. Further characterization of these new peaks using techniques like mass spectrometry (MS) can help in identifying the structure of the degradation products.

Q3: The concentration of my compound is not changing significantly under any of the stress conditions I've tested. What does this indicate?

A3: If you observe minimal to no degradation (e.g., less than 5-20% degradation), it suggests that this compound is stable under the tested conditions.[8] It is important to ensure that your analytical method is sensitive enough to detect small changes in concentration. You could consider applying more stringent stress conditions (e.g., higher temperature, longer exposure time, or higher concentration of stressing agent) to induce degradation and confirm the stability-indicating nature of your analytical method.[6][8]

Experimental Protocols

A forced degradation study is a common approach to evaluate the stability of a compound. Below is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Analytical instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector.

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[8]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.[8]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for a defined period, alongside a control sample protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Data Presentation

The results of the forced degradation study can be summarized in the following tables.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl6024
Basic Hydrolysis0.1 M NaOH6024
Oxidative3% H₂O₂Room Temp24
Thermal-6024
Photolytic-Room Temp24

Table 2: Stability of this compound in Different Solvents at Room Temperature

SolventStorage Time (days)% Assay of Parent CompoundObservations
Acetonitrile7No precipitation
Methanol7No precipitation
Dichloromethane7No precipitation
Water (pH 7)7To be determined

Mandatory Visualization

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidative Oxidative Degradation (3% H₂O₂, RT) stock->oxidative Expose to stress thermal Thermal Degradation (60°C) stock->thermal Expose to stress photo Photolytic Degradation (UV/Vis Light, RT) stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base (if applicable) sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants (MS, etc.) quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions parent 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid hydrolysis_ester Potential Decarboxylation parent->hydrolysis_ester H⁺ / H₂O hydrolysis_amide Ring Opening/Rearrangement parent->hydrolysis_amide OH⁻ / H₂O oxidation N-Oxide Formation parent->oxidation [O]

Caption: Potential degradation pathways.

References

Technical Support Center: Degradation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely degradation pathways for this compound under experimental conditions?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of pyrazole derivatives and carboxylic acids, several potential degradation routes can be anticipated under forced degradation conditions. These include hydrolysis, oxidation, and photolysis. Key potential transformations are decarboxylation, hydroxylation of the pyrazole ring, and dechlorination.

Q2: My solution of this compound is showing unexpected impurity peaks during HPLC analysis. What could be the cause?

A2: The appearance of new peaks suggests degradation of the parent compound. Common causes include:

  • pH instability: The compound may be susceptible to degradation in highly acidic or alkaline solutions.

  • Oxidation: Exposure to air, peroxides in solvents, or other oxidizing agents can lead to oxidative degradation products.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.

  • Thermal Stress: High temperatures used during sample preparation or storage can accelerate degradation.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the pH of your sample solutions is controlled and within a stable range for the compound. Use freshly prepared solutions and high-purity solvents.

  • Protect from Light: Store stock solutions and samples in amber vials or protect them from light.

  • Control Temperature: Avoid exposing the compound to high temperatures for extended periods.

  • Inert Atmosphere: If oxidative degradation is suspected, prepare and store samples under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I perform a forced degradation study for this compound to identify potential degradants?

A3: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule.[1][2] It involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

A typical forced degradation study would include the following conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).[2]

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature.[2]

  • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose the compound in solution to a combination of UV and visible light, as per ICH Q1B guidelines.[3]

Samples from each stress condition should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Experimental Protocols

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with a UV detector, photostability chamber, oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one set at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one set at room temperature and another at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose a solution of the compound (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study
Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl (60°C, 24h)12.524.2 min
0.1 M NaOH (60°C, 24h)8.215.1 min
3% H₂O₂ (RT, 24h)18.933.8 min, 6.5 min
Thermal (80°C, 48h)5.517.3 min
Photolytic (ICH Q1B)15.324.8 min

Visualizations

Diagrams of Potential Degradation Pathways and Workflows

G parent This compound decarboxylated 4-Chloro-1-methyl-1H-pyrazole parent->decarboxylated Thermal/Photolytic Stress (-CO2) hydroxylated 4-Chloro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid parent->hydroxylated Oxidative Stress (+OH) dechlorinated 1-Methyl-1H-pyrazole-3-carboxylic acid parent->dechlorinated Reductive/Hydrolytic Stress (-Cl, +H)

Potential Degradation Pathways

G start Start: Sample of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze identify Identify and Characterize Degradation Products (e.g., LC-MS) analyze->identify pathway Propose Degradation Pathways identify->pathway end End: Stability Profile Established pathway->end

Forced Degradation Experimental Workflow

G issue Issue: Unexpected Peaks in HPLC check_ph Check pH of Mobile Phase and Sample issue->check_ph Potential Cause: pH Instability check_solvents Use Fresh, High-Purity Solvents issue->check_solvents Potential Cause: Solvent Impurities protect_light Protect Samples from Light issue->protect_light Potential Cause: Photodegradation control_temp Control Temperature of Autosampler and Column issue->control_temp Potential Cause: Thermal Degradation inert Prepare Samples Under Inert Atmosphere issue->inert If Oxidation is Suspected resolved Issue Resolved check_ph->resolved check_solvents->resolved protect_light->resolved control_temp->resolved inert->resolved

Troubleshooting Logic for Impurity Analysis

References

Technical Support Center: Production of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed:

  • From a Halogenated Pyrazole Precursor: This route involves the reaction of a di-halogenated pyrazole, such as 1-methyl-3-bromo-4-chloropyrazole, with a carboxylating agent or a precursor that can be converted to a carboxylic acid. A typical final step is the hydrolysis of an intermediate.[1]

  • Chlorination of a Pyrazole-3-carboxylate Ester: This approach starts with a pre-formed pyrazole-3-carboxylate ester, like ethyl 1-methyl-1H-pyrazole-3-carboxylate, which is then chlorinated at the 4-position. The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Key potential impurities include:

  • Unreacted Starting Materials: Residual 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester or its precursor.

  • Over-chlorinated Byproducts: Dichloro- or other polychlorinated pyrazole species.

  • Isomeric Impurities: If the starting materials are not regiochemically pure, isomeric pyrazole derivatives can form.

  • Byproducts from Reagent Decomposition: Side products resulting from the breakdown of chlorinating agents or other reagents under the reaction conditions.

  • Incomplete Hydrolysis: Residual ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate if the hydrolysis step is not driven to completion.

Q3: How can I monitor the progress of the reaction and the purity of my product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction progress and assessing the purity of the final product. A reverse-phase HPLC method can be developed to separate the starting materials, intermediates, the desired product, and any impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.

Troubleshooting Guides

Issue 1: Low Purity of Crude this compound

Symptoms:

  • Broad melting point range of the isolated solid.

  • Multiple spots observed on TLC analysis of the crude product.

  • HPLC analysis shows significant impurity peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Chlorination Ensure the chlorinating agent is added in the correct stoichiometric amount. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Over-chlorination Carefully control the reaction temperature and the amount of chlorinating agent. Gradual addition of the chlorinating agent can help minimize the formation of polychlorinated byproducts.
Side Reactions Optimize reaction conditions such as temperature, reaction time, and solvent to favor the desired reaction pathway.
Inefficient Work-up During the work-up, ensure thorough washing of the organic layer to remove residual reagents and water-soluble byproducts. A wash with a reducing agent solution (e.g., sodium sulfite) can help remove excess oxidizing chlorinating agents. A subsequent wash with a mild base (e.g., sodium bicarbonate) can remove acidic impurities.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • An impurity co-elutes with the product in column chromatography.

  • An impurity co-crystallizes with the product during recrystallization.

Possible Causes and Solutions:

CauseRecommended Solution
Structurally Similar Impurity If the impurity is an isomer or a closely related analog, standard purification methods may be challenging. Consider derivatization of the mixture to alter the physical properties of the components, followed by separation and subsequent removal of the derivatizing group. Alternatively, preparative HPLC may be required.
Formation of a Stable Adduct The impurity may form a stable complex with the product. Try altering the pH or using a different solvent system during purification to disrupt this interaction.
Inappropriate Purification Technique If recrystallization is ineffective, column chromatography with a different stationary phase or a more selective eluent system should be attempted. Conversely, if chromatography fails, recrystallization from a different solvent system may be successful.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to purify the crude product by taking advantage of the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures. A mixed solvent system of isopropanol and water is often effective for pyrazole carboxylic acids.

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring.

  • Gradually add hot deionized water to the solution until it becomes slightly turbid.

  • Add a small amount of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Dry the purified crystals under vacuum.

Purity Enhancement Data (Illustrative):

Purification StepPurity (by HPLC)Yield
Crude Product85%-
After 1st Recrystallization98.5%80%
After 2nd Recrystallization>99.5%70% (overall)
Protocol 2: Column Chromatography

This method is useful for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options start Crude Product purification Purification start->purification recrystallization Recrystallization purification->recrystallization High Polarity Difference chromatography Column Chromatography purification->chromatography Low Polarity Difference analysis Purity Analysis final_product final_product analysis->final_product >99% Purity recrystallization->analysis chromatography->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_analysis Impurity Analysis start Low Purity Detected check_starting_material Unreacted Starting Material? start->check_starting_material check_overreaction Over-chlorination Products? start->check_overreaction check_side_products Other Side Products? start->check_side_products optimize_reaction_time Increase Reaction Time / Temperature check_starting_material->optimize_reaction_time Yes control_reagents Adjust Stoichiometry / Addition Rate check_overreaction->control_reagents Yes optimize_conditions Modify Solvent / Temperature check_side_products->optimize_conditions Yes re_run Re-run Synthesis optimize_reaction_time->re_run control_reagents->re_run optimize_conditions->re_run

Caption: Troubleshooting logic for addressing low purity in synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up this compound?

A1: Several routes exist, with modern methods focusing on safety and environmental considerations. A common precursor is the corresponding ethyl ester, which is then hydrolyzed. One approach involves the methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester, followed by chlorination using hydrochloric acid and hydrogen peroxide, which avoids highly toxic reagents like dimethyl sulfate and corrosive sulfuryl chloride[1]. Another innovative and safer method is electrochemical chlorination, which eliminates the use of strong corrosive raw materials and allows for the recycling of byproducts like HCl[2]. A more traditional laboratory-scale method involves the direct chlorination of 1H-pyrazole-3-carboxylic acid with an agent like sulfuryl chloride, followed by methylation[3].

Q2: My reaction is suffering from low yields. What are the common causes and how can I address them?

A2: Low yields in pyrazole synthesis can often be attributed to several factors. The purity of starting materials, especially hydrazine derivatives which can degrade over time, is critical[4]. Suboptimal reaction conditions such as temperature, solvent, and pH can significantly impact the outcome[4]. It is also crucial to ensure the correct stoichiometry of reactants; sometimes, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can drive the reaction to completion[4]. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS is highly recommended to determine the optimal reaction time[4][5].

Q3: The reaction mixture has developed a significant dark color. What is the cause and how can it be mitigated?

A3: Discoloration in pyrazole synthesis is frequently observed and is often due to the formation of colored impurities from the hydrazine starting material or from oxidative processes[4]. If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of these colored byproducts[4]. Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction[4]. Ensuring the reaction is run under an inert atmosphere can also help prevent oxidative side reactions.

Q4: What are the recommended methods for purifying the final product on a larger scale?

A4: The most common and effective methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethyl acetate/methanol mixture, is often effective for removing impurities and obtaining a high-purity crystalline product[3][4]. For more challenging separations, column chromatography on silica gel can be employed[4].

Q5: What analytical techniques are best for monitoring reaction progress and confirming the final product's identity?

A5: For real-time monitoring of the reaction, Thin Layer Chromatography (TLC) is a simple and effective technique[3][4]. For final product characterization and purity assessment, a combination of techniques is recommended. These include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and mass spectrometry to confirm the structure[3][6]. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for assessing the purity of the final compound[7].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Yield Impure Starting Materials: Hydrazine derivatives, in particular, can degrade.Verify the purity of all reagents using appropriate analytical techniques. Use freshly opened or purified reagents where possible[4].
Suboptimal Reaction Conditions: Incorrect temperature, time, or solvent.Systematically optimize reaction parameters. Monitor progress closely with TLC or LC-MS to avoid over- or under-running the reaction[4].
Incorrect Stoichiometry: Molar ratios of reactants are not optimized.Ensure accurate measurement of all reactants. A slight excess of the hydrazine derivative may improve conversion[4].
Formation of Impurities Side Reactions: Formation of regioisomers or other byproducts.Adjust the reaction pH. In some cases, acidic conditions can promote byproduct formation, and the addition of a mild base may be beneficial[4].
Oxidative Degradation: Reactants or products may be sensitive to air.Degas solvents prior to use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Scale-Up Difficulties Exothermic Reaction: Poor heat dissipation on a larger scale.Ensure the reaction vessel has adequate cooling capacity. Add reagents dropwise or portion-wise to control the reaction temperature.
Use of Hazardous Reagents: Reagents like sulfuryl chloride or dimethyl sulfate pose significant safety and environmental risks[1][2].Consider switching to a safer, more modern synthetic route, such as electrochemical chlorination or using an HCl/H₂O₂ system[1][2].
Product Isolation Issues Product is Oiling Out: The product is not crystallizing properly from the solution.Modify the solvent system for precipitation or recrystallization. Seeding with a small crystal of the pure product can induce crystallization.
Poor Filterability: The precipitated solid is too fine and clogs the filter.Allow the suspension to age, potentially with gentle stirring, to encourage crystal growth. Adjust the final solvent composition to improve crystal habit.

Data on Synthesis Yields

The following table summarizes reported yields for key steps in syntheses related to the target molecule, highlighting the effectiveness of modern, safer chlorination methods.

Reaction Chlorination Method Reported Yield Purity Reference
Synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl esterHydrochloric Acid / Hydrogen PeroxideUp to 95.2%Up to 96.9%[1]
Synthesis of 4-chloro-1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl esterElectrochemical Chlorination61.6% - 87.9%Good[2]

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester

This protocol is adapted from a patented method and represents a safer alternative to traditional chlorinating agents[1]. The final step would be a standard ester hydrolysis.

Step A: Methylation

  • Mix 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate.

  • Heat the reaction mixture to generate 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

  • Purify the product after reaction completion.

Step B: Chlorination

  • In a suitable reaction vessel, dissolve the 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester from Step A in dichloroethane.

  • Add hydrochloric acid (e.g., 40% mass concentration).

  • Control the temperature (e.g., at 22°C) and slowly add hydrogen peroxide (e.g., 35% mass concentration) dropwise.

  • After the addition is complete, maintain the temperature for a period (e.g., 1-2 hours).

  • Increase the temperature (e.g., to 65°C) and hold for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture, separate the layers, and wash the organic layer sequentially with sodium sulfite, sodium carbonate, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl ester.

Step C: Hydrolysis

  • Dissolve the crude ethyl ester in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

  • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizations

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis A 1H-Pyrazole-3-carboxylic Acid Ester B Step 1: Methylation (e.g., with Dimethyl Carbonate) A->B C Step 2: Chlorination (e.g., HCl / H₂O₂) B->C D Step 3: Saponification (Ester Hydrolysis) C->D E Crude Product Isolation D->E F Purification (e.g., Recrystallization) E->F G Final Product: 4-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid F->G H QC Analysis (NMR, HPLC, MS) G->H

Caption: General workflow for the synthesis of this compound.

Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK No ConditionsOK Conditions Match Optimized Protocol CheckPurity->ConditionsOK Yes Purify Action: Purify or Use New Reagents PurityOK->Purify CheckConditions Review Reaction Conditions (T, t, solvent) Purify->CheckConditions Optimize Action: Systematically Optimize Conditions ConditionsOK->Optimize No CheckStoich Verify Reactant Stoichiometry ConditionsOK->CheckStoich Yes Optimize->CheckStoich AdjustStoich Action: Recalculate and Weigh Accurately CheckStoich->AdjustStoich No Final Yield Improved CheckStoich->Final Yes StoichOK Stoichiometry Correct AdjustStoich->Final

Caption: Troubleshooting logic diagram for diagnosing low reaction yields.

References

Validation & Comparative

Structural Confirmation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for the structural confirmation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected analytical results and compares them with published data for a closely related analogue, 4-chloro-1H-pyrazole-3-carboxylic acid. Detailed experimental protocols for standard structural elucidation techniques are also provided.

Compound Overview and Comparative Data

This compound is a pyrazole derivative with the molecular formula C5H5ClN2O2.[1][2] It is identified by the CAS Number 84547-85-3.[1][3] The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques to verify its molecular structure, connectivity, and purity.

For comparative purposes, we will reference the structural data of 4-chloro-1H-pyrazole-3-carboxylic acid (CAS 84547-87-5), a non-methylated analogue for which crystallographic data is available.[4][5]

Table 1: Comparison of Physicochemical and Spectroscopic Data

PropertyThis compound (Target)4-chloro-1H-pyrazole-3-carboxylic acid (Analogue)
Molecular Formula C5H5ClN2O2[1][2]C4H3ClN2O2[4][5]
Molecular Weight 160.56 g/mol [1]146.53 g/mol [5]
Melting Point (°C) 219-221[1]Not specified
¹H NMR (Expected) Singlet ~3.9 ppm (N-CH₃), Singlet ~7.8 ppm (pyrazole-H)Singlet ~7.7 ppm (pyrazole-H), Broad singlet (N-H)
¹³C NMR (Expected) ~40 ppm (N-CH₃), ~110-145 ppm (pyrazole carbons), ~165 ppm (COOH)~108-140 ppm (pyrazole carbons), ~165 ppm (COOH)
Mass Spec (m/z) Expected [M+H]⁺ at 161.0112, [M-H]⁻ at 158.9967GC-MS data shows top peak at m/z 146[5]
Crystal System Not availableMonoclinic[4]
Space Group Not availableC2/c[4]

Experimental Protocols for Structural Confirmation

The following are detailed methodologies for the key experiments required to confirm the structure of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • ¹H NMR Protocol: The proton spectrum is acquired with a standard pulse sequence. Key parameters to record include chemical shifts (δ) in ppm, multiplicity (singlet, doublet, etc.), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Protocol: The carbon spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

2.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused directly or via an LC system.

  • Protocol:

    • The mass spectrometer is calibrated using a known standard.

    • The sample is ionized in either positive or negative ion mode.

    • A full scan mass spectrum is acquired to determine the m/z of the molecular ion.

    • Tandem MS (MS/MS) experiments are performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can help confirm the structure.

2.3 X-ray Crystallography

  • Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Sample Preparation: Single crystals of the compound are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling. A suitable crystal is selected and mounted on the diffractometer.

  • Protocol:

    • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure. For a related compound, 4-chloro-1H-pyrazole, data was collected at low temperature due to sublimation tendencies.[6]

Visualization of Workflows and Relationships

Workflow for Structural Confirmation

The following diagram illustrates the typical workflow for the synthesis and structural confirmation of a novel chemical compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation & Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if single crystals form) purification->xray ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis ir->data_analysis confirmation Structural Confirmation data_analysis->confirmation report Publication/Report Generation confirmation->report

Caption: Workflow for Synthesis and Structural Elucidation.

Logical Relationship: Synthesis Pathway

This diagram outlines a plausible synthetic route for this compound, based on general knowledge of pyrazole synthesis.[7]

reagent reagent start 1-Methyl-3-bromo-4-chloropyrazole intermediate Intermediate Salt start->intermediate Reaction reagent1 Sodium Carbonate reagent1->intermediate product 4-Chloro-1-methyl-1H- pyrazole-3-carboxylic acid intermediate->product Hydrolysis reagent2 Acid Hydrolysis (e.g., HCl) reagent2->product

Caption: Plausible Synthesis Route.

References

Validating the Purity of Synthesized 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of standard analytical techniques for validating the purity of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid, a key intermediate in various pharmaceutical syntheses. We present detailed experimental protocols and comparative data to assist in the selection of the most appropriate methods for quality control and assurance.

Comparative Analysis of Purity Validation Techniques

The purity of this compound can be assessed using a combination of chromatographic and spectroscopic methods, alongside elemental analysis. Each technique offers distinct advantages in detecting different types of impurities.

Analytical TechniquePrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantifies the main compound and detects non-volatile organic impurities.≥ 98% (by peak area)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identifies and quantifies volatile organic impurities and residual solvents.Individual impurities < 0.1%
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Confirms the chemical structure and detects structural isomers and impurities with distinct NMR signals.Conforms to reference spectra
Elemental Analysis (CHN Analysis) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂) which are then quantified.Determines the percentage composition of carbon, hydrogen, and nitrogen.Within ±0.4% of theoretical values

Illustrative Purity Comparison with an Alternative Compound

For context, the purity profile of synthesized this compound is compared with a common alternative, 1-Methyl-1H-pyrazole-3-carboxylic acid. The following table presents typical, illustrative data obtained from the analytical methods described below.

ParameterThis compound1-Methyl-1H-pyrazole-3-carboxylic acid
Purity by HPLC (% Area) 99.2%98.5%
Major Impurity by HPLC (% Area) 0.3% (Unidentified)0.6% (Starting Material)
Residual Solvents by GC-MS (ppm) Acetone: 150 ppmToluene: 200 ppm
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Elemental Analysis (% C) Theoretical: 37.41, Found: 37.35Theoretical: 50.00, Found: 49.85
Elemental Analysis (% H) Theoretical: 3.14, Found: 3.18Theoretical: 4.80, Found: 4.85
Elemental Analysis (% N) Theoretical: 17.45, Found: 17.39Theoretical: 22.21, Found: 22.15

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and quantifying non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program to elute the compound and any impurities.

    • The purity is calculated based on the relative peak area of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile impurities, including residual solvents from the synthesis.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.

  • Injection: Split injection mode.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the sample into the GC.

    • The separated components enter the mass spectrometer for identification based on their mass spectra.

    • Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of structurally related impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure for ¹H NMR:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate the peaks to determine the relative number of protons.

    • Compare the chemical shifts and coupling constants to the expected structure.

  • Procedure for ¹³C NMR:

    • Acquire the ¹³C NMR spectrum from the same sample.

    • Compare the number of signals and their chemical shifts to the expected structure. The presence of unexpected signals may indicate impurities.

Elemental Analysis

This technique provides the percentage of carbon, hydrogen, and nitrogen in the sample, which is a fundamental measure of purity.[1]

  • Instrumentation: A CHN elemental analyzer.

  • Procedure:

    • A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

    • The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₅H₅ClN₂O₂). A deviation of more than ±0.4% may indicate the presence of impurities.[2][3]

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation & Purity cluster_elemental Elemental Composition cluster_final Final Purity Assessment Synthesis Synthesized Product TLC TLC for Spot Purity Synthesis->TLC MeltingPoint Melting Point Determination Synthesis->MeltingPoint HPLC HPLC for Non-Volatile Impurities TLC->HPLC MeltingPoint->HPLC GCMS GC-MS for Volatile Impurities HPLC->GCMS NMR 1H & 13C NMR Spectroscopy GCMS->NMR Elemental Elemental Analysis (CHN) NMR->Elemental FinalPurity Purity Confirmed (≥98%) Elemental->FinalPurity

Caption: Workflow for purity validation of this compound.

References

A Comparative Guide to the Synthetic Strategies for Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The inclusion of a carboxylic acid functional group on this heterocyclic scaffold further enhances its utility, providing a handle for molecular modifications and influencing physicochemical properties. The efficient synthesis of pyrazole carboxylic acids is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of the most prevalent synthetic methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Key Synthetic Methodologies at a Glance

Four principal strategies dominate the landscape of pyrazole carboxylic acid synthesis: the Knorr Pyrazole Synthesis, the Vilsmeier-Haack Reaction, Three-Component Reactions, and 1,3-Dipolar Cycloadditions. Each method offers distinct advantages and is suited to different substitution patterns and starting material availability.

Comparative Analysis of Synthetic Methods

The choice of synthetic route is often dictated by the desired substitution pattern, available starting materials, and required reaction conditions. The following table summarizes the key performance indicators for each of the four major synthetic strategies.

MethodTypical TargetKey ReactantsTypical ConditionsYieldsAdvantagesDisadvantages
Knorr Pyrazole Synthesis Pyrazole-3- or 5-carboxylic acids1,3-Dicarbonyl compound (with an ester group), HydrazineAcid or base catalysis, often requires heating.[1][2]60-95%[3][4]Well-established, versatile, good yields.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.
Vilsmeier-Haack Reaction Pyrazole-4-carboxylic acidsHydrazones, Vilsmeier reagent (POCl₃/DMF)Often requires heating.[5]65-90%[6][7]High regioselectivity for C4-functionalization.The Vilsmeier reagent is harsh and moisture-sensitive.
Three-Component Reactions Polysubstituted pyrazole-4-carboxylatesAldehyde, 1,3-dicarbonyl compound, HydrazineOften catalyzed by a Lewis acid or base.[8][9]70-95%[9]High atom economy, operational simplicity, one-pot procedure.Can be sensitive to substrate scope.
1,3-Dipolar Cycloaddition Pyrazole-3,4- or 3,5-dicarboxylic acids/estersDiazo compounds, Alkynes/Alkenes with electron-withdrawing groupsVaries from room temperature to heating.[10][11]60-95%[10]High regioselectivity in many cases, mild conditions possible.Synthesis and handling of diazo compounds can be hazardous.

Method Selection Workflow

The selection of an appropriate synthetic method is a critical step in any research plan. The following workflow provides a logical decision-making process to guide researchers toward the most suitable strategy based on their target molecule and available resources.

Synthesis_Selection_Workflow Decision Workflow for Pyrazole Carboxylic Acid Synthesis start Define Target Pyrazole Carboxylic Acid q_position Desired Carboxylic Acid Position? start->q_position q_starting_materials Available Starting Materials? q_position->q_starting_materials C4 or Polysubstituted knorr Knorr Pyrazole Synthesis q_position->knorr C3 or C5 vilsmeier Vilsmeier-Haack Reaction q_position->vilsmeier C4 three_comp Three-Component Reaction q_starting_materials->three_comp Aldehyde, 1,3-Dicarbonyl, Hydrazine cycloaddition 1,3-Dipolar Cycloaddition q_starting_materials->cycloaddition Diazo Compound, Alkyne/Alkene q_one_pot One-Pot Synthesis Desired? q_one_pot->three_comp Yes q_one_pot->cycloaddition No knorr->q_one_pot vilsmeier->q_one_pot

References

A Comparative Guide to the Reactivity of 4-Chloro- and 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, pyrazole scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The functionalization of the pyrazole core, particularly at the 4-position, is a key strategy for generating molecular diversity and fine-tuning pharmacological properties. This guide provides an objective, data-supported comparison of two valuable building blocks: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid and its bromo-analog, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. The focus will be on their relative performance in widely used palladium-catalyzed cross-coupling reactions, providing researchers with the necessary information to make informed decisions for their synthetic campaigns.

General Reactivity Profile

The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength. The generally accepted trend for halogens is I > Br > Cl, which dictates that the carbon-iodine bond is the weakest and most readily undergoes oxidative addition to the palladium catalyst, followed by the carbon-bromine bond, and then the carbon-chlorine bond. Consequently, 4-bromopyrazoles are typically more reactive than their 4-chloro counterparts.

While the bromo-analog offers higher reactivity, which can translate to milder reaction conditions and shorter reaction times, the chloro-analog provides advantages in terms of lower cost and greater availability. However, the successful coupling of chloropyrazoles often necessitates the use of more specialized and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the differences in reactivity, this section presents a comparative summary of expected outcomes in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data is based on established reactivity trends and published results for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

FeatureThis compound4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Relative Reactivity LowerHigher
Typical Catalyst System Requires highly active catalysts (e.g., Pd(OAc)₂, SPhos)Standard catalysts often suffice (e.g., Pd(PPh₃)₄, XPhos Pd G2)
Typical Reaction Conditions Often requires higher temperatures and longer reaction timesGenerally proceeds under milder conditions
Expected Yield Range Moderate to Good (Can be substrate-dependent)Good to Excellent
Key Consideration Catalyst selection is critical to achieve good conversionLess prone to dehalogenation side reactions compared to iodo-analogs
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide.

FeatureThis compound4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Relative Reactivity LowerHigher
Typical Catalyst System Requires highly active catalysts with bulky, electron-rich ligands (e.g., Pd(dba)₂/tBuDavePhos)Generally more versatile with various catalyst systems
Typical Reaction Conditions Often requires more forcing conditions (higher temperature)Milder conditions are often successful
Expected Yield Range ModerateGood to Excellent
Key Consideration Less reactive, may require careful optimizationGenerally the more effective substrate for palladium-catalyzed aminations

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These should be considered as starting points and may require optimization based on the specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Halo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, XPhos Pd G2 for chloro, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halo-1-methyl-1H-pyrazole-3-carboxylic acid, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and any additional ligands.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-Halo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., tBuDavePhos, XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the 4-halo-1-methyl-1H-pyrazole-3-carboxylic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate a typical workflow for conducting and analyzing these cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Halopyrazole, Coupling Partner, Base) catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Ar/N2) solvent->inert heating Heat & Stir (80-120 °C) inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography) dry->purify product Final Product purify->product purify->product analysis Characterization (NMR, MS) purify->analysis purify->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Potential Biological Significance and Signaling Pathways

Derivatives of pyrazole-carboxylic acids are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to functionalize the 4-position of the pyrazole ring through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the synthesis of diverse libraries of compounds for high-throughput screening. These compounds can be designed to interact with various biological targets, such as kinases, which are often implicated in cell signaling pathways related to cell proliferation, differentiation, and apoptosis.

The general approach to discovering the biological activity of novel pyrazole derivatives synthesized from these halo-analogs is depicted below.

Drug_Discovery_Pathway start 4-Halo-1-methyl-1H-pyrazole- 3-carboxylic acid (Chloro or Bromo) reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction library Diverse Compound Library reaction->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide array of biological activities. This guide focuses on the structure-activity relationship (SAR) of a specific class: 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid derivatives. By systematically comparing the biological performance of various amide derivatives, supported by experimental data, this document aims to provide valuable insights for the rational design of more potent and selective agents.

Antifungal Activity: Targeting Succinate Dehydrogenase

A significant area of application for this compound derivatives is in the development of fungicides. These compounds frequently act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and leading to fungal cell death.[1] The SAR of these derivatives is heavily influenced by the nature of the substituent on the amide nitrogen.

A study on N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, a related class of compounds, provides valuable insights. The findings indicate that the substituents on the pyridine ring play a crucial role in determining the antifungal efficacy. For instance, certain derivatives displayed more than 50% inhibition of Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.[2][3]

Table 1: Comparative Antifungal Activity of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives against Gibberella zeae

Compound IDSubstitution on Pyridine RingInhibition (%) at 100 µg/mL
6a 3-methyl> 50
6b 4-methyl> 50
6c 5-methyl> 50
Carboxin (Commercial Fungicide)< 50
Boscalid (Commercial Fungicide)< 50

Data sourced from a study on related pyrazole carboxamide derivatives, highlighting the potential for N-substituent modification to enhance antifungal activity.[2][3]

The replacement of the N-1 methyl group on the pyrazole ring with a phenyl group was found to significantly decrease the antifungal activity, underscoring the importance of this position for maintaining the desired biological effect.[2]

Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases

Derivatives of pyrazole carboxylic acids have also demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3).[4][5]

The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their potency.

One study on novel 1H-pyrazole-3-carboxamide derivatives demonstrated potent activity against acute myeloid leukemia (AML). For instance, compound 8t showed strong inhibitory activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), and potent anti-proliferative effect on MV4-11 leukemia cells (IC50: 1.22 nM).[5] While not direct derivatives of this compound, these findings highlight the potential of the pyrazole-3-carboxamide scaffold in cancer therapy.

Table 2: Comparative Anticancer Activity of Selected 1H-Pyrazole-3-Carboxamide Derivatives

Compound IDTargetIC50 (nM)Cancer Cell LineIC50 (nM)
8t FLT30.089MV4-11 (AML)1.22
CDK20.719
CDK40.770
FN-1501 FLT32.33
CDK21.02
CDK40.39

This table showcases the high potency of optimized pyrazole-3-carboxamide derivatives against key cancer targets.[5]

The mechanism of anticancer action for many pyrazole derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases, key enzymes in the apoptotic cascade.[6][7] Some derivatives have also been shown to interact with DNA and inhibit Bcl-2, an anti-apoptotic protein.[8][9]

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are summaries of standard assays used to evaluate the biological activities of this compound derivatives.

Mycelial Growth Inhibition Assay (Antifungal Activity)

This method is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.

  • Preparation of Test Plates: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). This is then added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations. The mixture is then poured into sterile Petri dishes.

  • Inoculation: A small plug of actively growing mycelium of the target fungus is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group and T is the average diameter of the mycelial colony in the treatment group. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[10][11]

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.[13][14]

Visualizing the Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start This compound coupling Amide Coupling Reaction start->coupling amines Various Amines amines->coupling derivatives N-substituted-4-chloro-1-methyl-1H-pyrazole-3-carboxamides coupling->derivatives antifungal Antifungal Assay (Mycelial Growth Inhibition) derivatives->antifungal anticancer Anticancer Assay (MTT Assay) derivatives->anticancer data_analysis Data Analysis (EC50 / IC50 Determination) antifungal->data_analysis anticancer->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar conclusion Identification of Key Structural Features sar->conclusion

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_antifungal Antifungal Mechanism (SDHI) cluster_anticancer Anticancer Mechanism (Apoptosis) sdh Succinate Dehydrogenase (Complex II) etc Electron Transport Chain sdh->etc Blocked atp ATP Synthesis etc->atp Reduced cell_death_fungal Fungal Cell Death atp->cell_death_fungal Leads to pyrazole_fungal Pyrazole Carboxamide Derivative pyrazole_fungal->sdh Inhibition ros Reactive Oxygen Species (ROS) caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis cell_death_cancer Cancer Cell Death apoptosis->cell_death_cancer pyrazole_cancer Pyrazole Carboxamide Derivative pyrazole_cancer->ros Induces

Caption: Simplified signaling pathways.

References

Comparative analysis of the biological activity of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Substituted Pyrazoles

This guide offers a comparative analysis of the biological activities of various substituted pyrazole analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3][4] This document synthesizes experimental findings to provide objective comparisons and detailed methodologies for researchers, scientists, and drug development professionals.

Anticancer Activity

Substituted pyrazoles have emerged as significant candidates in oncology, primarily through the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1] Their targeted action can induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation: Comparative Anticancer Potency

The following table summarizes the in vitro activity of selected pyrazole derivatives against various cancer cell lines. The data highlights the potency of these compounds, often in the sub-micromolar range.

CompoundTarget/MechanismIC50 / GI50 / Ki (µM)Cancer Cell Line(s)Reference
Compound 15 CDK2 InhibitorKi = 0.005-[1]
Antiproliferative0.127–0.56013 cancer cell lines[1]
Compound P-03 CytotoxicityIC50 = 13.5A549 (Lung)[5]
Thiazolyl-pyrazole 18 CytotoxicityIC50 = 2.20HepG-2 (Liver)[6]
Compound 6g EGFR InhibitorIC50 = 0.024-[7]
AntiproliferativeIC50 = 1.537A549 (Lung)[7]
Doxorubicin (Standard) CytotoxicityIC50 = 3.63A549 (Lung)[5]
Erlotinib (Standard) EGFR InhibitorIC50 = 0.002-[7]
Mandatory Visualization: Mechanism of Action

The diagram below illustrates the mechanism by which certain pyrazole analogs inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis.[1]

Caption: CDK2 inhibition by pyrazole analogs disrupts S phase entry.

Experimental Protocols

CDK Inhibition Assay: [1]

  • The inhibitory activity against CDK enzymes is determined using a kinase assay.

  • The assay measures the phosphorylation of a substrate peptide by the specific CDK enzyme.

  • The reaction is conducted in the presence of various concentrations of the test compound (substituted pyrazole).

  • The amount of phosphorylation is quantified, typically using radiometric or fluorescence-based methods.

  • The Ki (inhibition constant) is calculated from the dose-response curves.

MTT Assay for Cytotoxicity: [1][5]

  • Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48-72 hours).

  • After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Anti-inflammatory Activity

Certain pyrazole derivatives exhibit potent anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][8] This mechanism is shared by well-known NSAIDs like Celecoxib, which itself features a pyrazole core.

Data Presentation: Comparative Anti-inflammatory Efficacy

The table below compares the in vivo anti-inflammatory activity of different pyrazole series, measured by the reduction of paw edema.

Compound SeriesAssayMax Inhibition (%)Standard DrugReference
78a–e Carrageenan-induced paw edema13–93%Celecoxib[2]
79a–e Carrageenan-induced paw edema58–93%Celecoxib[2]
79e Carrageenan-induced paw edema93.62%Celecoxib (93.51%)[2]
143a, 143c, 143e Carrageenan-induced paw edemaSuperior to CelecoxibCelecoxib[9]
Mandatory Visualization: Mechanism of Action

The following diagram shows the role of pyrazole derivatives in the inflammatory cascade. By selectively inhibiting the COX-2 enzyme, they block the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Normal Prostaglandins (Stomach lining, Platelets) COX1->Prostaglandins_Normal Produces Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflam Produces Pyrazole Substituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: [1][2][9]

  • Animals (typically rats) are divided into control, standard, and test groups.

  • The test groups are administered the substituted pyrazole compounds, usually orally, at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., Celecoxib, Diclofenac sodium), and the control group receives the vehicle.

  • After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for a comparison of anti-inflammatory activity.

Antimicrobial Activity

Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal strains.[3][10][11] The mechanism can involve the inhibition of essential enzymes like bacterial type II topoisomerases.[12] The nature and position of substituents on the pyrazole ring significantly influence the antimicrobial potency.

Data Presentation: Comparative Antimicrobial Potency

This table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Standard DrugReference
Compound 18 S. aureus strains0.78–1.56Vancomycin[13]
Compound 6 E. faecalis3.12Vancomycin[13]
Compound 30 Gram-positive strains6.25Vancomycin[13]
Compound 158-161 S. aureus, B. subtilis, E. coli, P. aeruginosaExcellent activityCeftriaxone[3]
Compounds with Cl, Br S. aureus, C. albicansMost potent in series-[11]
Mandatory Visualization: Experimental Workflow

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of novel pyrazole compounds using the broth microdilution method.

MIC_Workflow cluster_controls Controls Start Synthesized Pyrazole Compound Stock SerialDilution 1. Prepare Serial Dilutions of Compound in 96-Well Plate Start->SerialDilution Inoculation 2. Inoculate Wells with Standardized Microbial Suspension SerialDilution->Inoculation Incubation 3. Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation 4. Visually Inspect for Turbidity (Microbial Growth) Incubation->Observation PositiveControl Growth Control (No Compound) NegativeControl Sterility Control (No Microbes) MIC Determine MIC: Lowest concentration with no visible growth Observation->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Protocols

Broth Microdilution Method for MIC Determination: [13]

  • A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus ATCC 25923) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (microbes, no compound) and negative (medium, no microbes) controls are included on each plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disk Diffusion Method: [10][14]

  • An agar plate is uniformly inoculated with a suspension of the test microorganism.

  • Sterile filter paper disks are impregnated with a known concentration of the pyrazole compound.

  • The disks are placed on the surface of the agar.

  • The plate is incubated, allowing the compound to diffuse into the agar and inhibit microbial growth.

  • The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone indicates greater antimicrobial activity.

References

A Spectroscopic Showdown: Distinguishing Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is paramount. Pyrazole and its constitutional isomers, such as 3(5)-substituted pyrazoles, present a classic analytical challenge due to their similar molecular formulas but distinct pharmacological and chemical properties. This guide provides a comprehensive comparison of pyrazole isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The supporting experimental data and detailed protocols furnished herein offer a practical framework for the unambiguous identification of these important heterocyclic scaffolds.

The structural isomerism in pyrazoles, particularly the tautomerism in N-unsubstituted pyrazoles, significantly influences their spectroscopic signatures. The position of substituents on the pyrazole ring dictates the electronic environment of each atom, leading to discernible differences in their NMR chemical shifts, vibrational frequencies in IR spectroscopy, and fragmentation patterns in mass spectrometry.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for pyrazole and a representative substituted isomer, 3-methylpyrazole, which exists in tautomeric forms (3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole and 3-Methylpyrazole Isomers

CompoundH1H3H4H5CH₃Solvent
Pyrazole12.8 (br s)7.6 (d)6.3 (t)7.6 (d)-CDCl₃
3-Methylpyrazole12.4 (br s)-6.0 (d)7.4 (d)2.3 (s)CDCl₃
5-Methylpyrazole12.4 (br s)7.4 (d)6.0 (d)-2.3 (s)CDCl₃

Note: The broad singlet (br s) for H1 is characteristic of the N-H proton and its chemical shift can be highly dependent on solvent and concentration. In cases of tautomerism, the observed spectrum is often an average of the two forms due to rapid proton exchange.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole and 3-Methylpyrazole Isomers [1][2][3]

CompoundC3C4C5CH₃Solvent
Pyrazole134.7105.3134.7-CDCl₃
3-Methylpyrazole148.5106.2128.911.2CDCl₃
5-Methylpyrazole139.5106.2137.911.2CDCl₃

Note: The chemical shifts of C3 and C5 are particularly sensitive to the position of the substituent and are key indicators for distinguishing between the 3- and 5-substituted isomers.[1]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrazole and 3-Methylpyrazole [4][5][6][7]

CompoundN-H StretchC-H Stretch (aromatic)C=N StretchRing Vibrations
Pyrazole3140 (br)309015301480, 1440
3-Methylpyrazole3150 (br)305015451490, 1460

Note: The broadness of the N-H stretching band is due to hydrogen bonding. Subtle shifts in the ring vibration frequencies can be observed upon substitution.

Table 4: Major Mass Spectrometry Fragmentation Ions (m/z) for Pyrazole and 3-Methylpyrazole [8][9]

CompoundMolecular Ion [M]⁺[M-HCN]⁺[M-N₂]⁺Other Key Fragments
Pyrazole68414039
3-Methylpyrazole82555442

Note: The fragmentation pattern is highly characteristic. The loss of a neutral molecule of HCN is a common fragmentation pathway for pyrazoles.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrument Parameters for ¹H NMR:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

  • Instrument Parameters for ¹³C NMR:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy[6][11]
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid pyrazole sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)[12][13]
  • Sample Preparation:

    • Dissolve a small amount of the pyrazole sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

    • Introduction Method: Direct insertion probe or via Gas Chromatography (GC) for volatile samples.

Visualization of Isomeric Structures

The following diagram illustrates the structural relationship between pyrazole and its 3- and 5-methyl substituted tautomers.

Caption: Tautomeric equilibrium of 3(5)-methylpyrazole.

References

A Comparative Guide to Validated HPLC-UV Methods for the Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely utilized analytical technique for the quantification and purity assessment of pyrazole compounds, a class of heterocyclic molecules with significant interest in pharmaceutical and agrochemical research. The selection of an appropriate HPLC-UV method is critical for obtaining accurate and reliable data in drug discovery, quality control, and stability studies. This guide provides a comparative overview of validated HPLC-UV methods for different pyrazole derivatives, supported by experimental data to aid researchers in method development and selection.

Comparison of Validated HPLC-UV Methods

The following table summarizes the key parameters of validated HPLC-UV methods for the analysis of various pyrazole compounds. This data facilitates a comparison of different analytical approaches and their performance characteristics.

ParameterMethod 1: Pyrazoline Derivative[1]Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole[2]Method 3: 3-Methylpyrazole[3]
Instrumentation HPLC with UV-Vis DetectorHPLC with UV-Vis DetectorStandard HPLC system with a UV-Vis detector[3]
Column Eclipse XDB C18 (150mm X 4.6mm, 5µm)C18 (250 mm x 4.6 mm, 5 µm)[2]C18
Mobile Phase 0.1% Trifluoroacetic acid in Water: Methanol (20:80 v/v)[1]Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)[2]Not Specified
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]Not Specified
Detection Wavelength 206 nm[1]237 nm[2]Not Specified
Column Temperature 25 ± 2ºC[1]40°C[2]Not Specified
Injection Volume 5.0 µL[1]20 µL[2]Not Specified
Run Time 10 minutes[1]10 minutes[2]Not Specified
Linearity Range 50 - 150 µg/mL[1]2.5 - 50 µg/mL[2]1 - 100 µg/mL[3]
Correlation Coefficient (r²) 0.9995[1]> 0.999[2]> 0.999[3]
Limit of Detection (LOD) 4 µg/mL[1]2.43 µg/mL[2]~0.1 µg/mL[3]
Limit of Quantification (LOQ) 15 µg/mL[1]7.38 µg/mL[2]~0.3 µg/mL[3]
Accuracy (% Recovery) Not Specified98% - 102%[2]Not Specified
Precision (% RSD) < 2.0%[1]< 2.0%[2]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are the experimental protocols for the HPLC-UV analysis of the pyrazole compounds presented in the comparison table.

Method 1: Pyrazoline Derivative Analysis[1]
  • Sample Preparation: A stock solution was prepared by dissolving 60.1 mg of the analyte in 100 mL of methanol. This stock solution was further diluted with the mobile phase to prepare calibration samples at concentrations of 50, 80, 100, 120, and 150 µg/mL. Quality control (QC) samples were selected at low, medium, and high concentrations (50, 100, and 150 µg/mL, respectively)[1].

  • Chromatographic Procedure: The HPLC system was equilibrated with the mobile phase (0.1% trifluoroacetic acid in water: methanol, 20:80 v/v) at a flow rate of 1.0 mL/min until a stable baseline was achieved. A 5.0 µL aliquot of each standard and sample solution was injected into the chromatograph. The column temperature was maintained at 25 ± 2ºC. Detection was performed at 206 nm[1].

  • Data Analysis: A calibration curve was constructed by plotting the peak area against the concentration of the standard solutions. The concentration of the pyrazoline derivative in the sample solutions was determined from this calibration curve[1].

Method 2: 5-Hydrazinyl-4-phenyl-1H-pyrazole Analysis[2]
  • Reagents and Materials: 5-Hydrazinyl-4-phenyl-1H-pyrazole reference standard, HPLC grade acetonitrile, trifluoroacetic acid (TFA), HPLC grade water, and HPLC grade methanol were used. Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters were also required[2].

  • Preparation of Solutions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (75:25 v/v) was prepared, filtered through a 0.45 µm membrane filter, and degassed[2].

    • Standard Stock Solution (100 µg/mL): 10 mg of the reference standard was accurately weighed and dissolved in 100 mL of methanol in a volumetric flask[2].

    • Working Standard Solutions: A series of dilutions ranging from 2.5 to 50 µg/mL were prepared from the stock solution using the mobile phase as the diluent[2].

  • Sample Preparation: For bulk drug analysis, an accurately weighed quantity of the sample was dissolved in methanol and then diluted with the mobile phase to achieve a final concentration within the linearity range[2].

  • Chromatographic Procedure: The HPLC system was equilibrated with the mobile phase. 20 µL of each working standard and sample solution was injected. The peak area for the analyte was measured[2].

  • Data Analysis: A calibration curve was created by plotting peak area versus the concentration of the standard solutions. The concentration of the analyte in the sample was determined using this curve[2].

Method 3: 3-Methylpyrazole Analysis[3]
  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): 10 mg of 3-Methylpyrazole reference standard was accurately weighed and dissolved in 10 mL of a diluent (e.g., Methanol:Water 50:50, v/v) in a volumetric flask[3].

    • Sample Solution: An accurately weighed amount of the sample was dissolved in and diluted to volume with the diluent to an expected concentration within the calibration range[3].

HPLC-UV Method Development and Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of an HPLC-UV method for the analysis of pyrazole compounds.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) MD1 Define Analytical Target Profile MD2 Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Optimize Separation Parameters (Gradient, Flow Rate, Temp.) MD2->MD3 MD4 Develop Sample Preparation Procedure MD3->MD4 V1 Specificity / Selectivity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 V8 System Suitability V7->V8 Final Validated HPLC-UV Method for Routine Analysis V8->Final

Caption: Workflow for HPLC-UV method development and validation.

This guide provides a foundational comparison of HPLC-UV methods for pyrazole analysis. Researchers should note that the optimal method will depend on the specific pyrazole derivative, the sample matrix, and the analytical instrumentation available. The provided protocols and validation data serve as a valuable starting point for developing and implementing robust analytical methods for these important compounds.

References

Data Presentation: Comparison of Catalytic Systems for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for chemists in research and drug development, this document provides a comparative analysis of various catalytic systems for pyrazole synthesis. Pyrazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] The efficiency of pyrazole synthesis is heavily reliant on the choice of catalyst, with a wide array of options available, from transition metals to metal-free and nanocatalyst systems. This guide offers a data-driven comparison of their efficacy, supported by detailed experimental protocols and workflow visualizations.

The following table summarizes the performance of different catalysts in pyrazole synthesis, providing a clear comparison of their yields, reaction times, and conditions based on experimental data.

Catalyst SystemReactantsReaction ConditionsYield (%)Reaction TimeReference
Transition Metal Catalysts
Cu(OTf)₂β-enamine diketone, ArylhydrazinesToluene, K₂CO₃, 60 °C60%Not Specified[1][4]
Cu(OTf)₂ with Neocuproineβ-enamine diketone, ArylhydrazinesToluene, K₂CO₃>99%Not Specified[1]
AgOTfTrifluoromethylated ynones, Aryl/Alkyl hydrazinesRoom Temperature, 1 mol% catalystUp to 99%1 hour[1]
Sc(OTf)₃ / DBUPerfluoroacetyl diazoester, KetonesNot Specified97%Not Specified[4]
Pd-Nanoparticles (in situ)Not SpecifiedPEG-400/H₂O mediumNot SpecifiedNot Specified[1]
Ru(II)-photoredoxNot SpecifiedNot SpecifiedExcellentNot Specified[1]
Nanocatalysts
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateControlled conditions, Aqueous media95%Short[1][5]
nanocat-Fe-CuO (Magnetically separable)Not SpecifiedMild conditionsNot SpecifiedNot Specified[6]
Graphene Oxide Nanoparticles1,3-Dicarbonyl compounds, HydrazineNot SpecifiedHighQuick[7]
SrFe₁₂O₁₉ (Magnetic)Not SpecifiedSolvent-freeHighShort[8]
CoFe₂O₄@SiO₂-HClO₄Aryl aldehyde, Malononitrile, Pyrazol-3-oneMicrowave-assisted, Solvent-freeHighNot Specified[9]
Fe₃O₄/GO@melamine-ZnOBenzaldehyde, Ethylacetoacetate, Malononitrile, Hydrazine hydrateRoom Temperature89-96%Not Specified[10]
Metal-Free Catalysts
Molecular IodineN,N-dimethyl enaminones, Sulfonyl hydrazinesRoom Temperature, TBHP, NaHCO₃Moderate to GoodNot Specified[1]
Molecular IodineAldehyde hydrazones, Acetylenic estersNot SpecifiedModerate to GoodNot Specified[1]
Brønsted Acids (e.g., Silica Sulfuric Acid)Ethyl acetoacetate, Aldehydes, Dinitrophenylhydrazine, β-naphtholVariedComparable to other acidsVaried[11]
Temperature-Controlled (No Catalyst)α,β-alkynic hydrazonesEthanol or Ionic Liquid, 95 °CModerate to Excellent12 hours[12]
Sodium p-toluenesulfonate (NaPTS)Phenylhydrazine, Aldehyde, MalononitrileAqueous mediaNot SpecifiedNot Specified[2]

Visualizing the Workflow

A systematic approach is crucial when comparing catalyst efficacy. The following diagrams illustrate a typical experimental workflow for screening catalysts and a common synthetic pathway for pyrazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Screening cluster_analysis Analysis & Optimization Reactants Select Reactants (e.g., 1,3-Diketone, Hydrazine) Setup Set up Parallel Reactions (Varying Catalysts) Reactants->Setup Catalysts Select Catalysts for Screening (e.g., Metal, Nano, Metal-Free) Catalysts->Setup Solvent Choose Solvent System Solvent->Setup Conditions Control Reaction Conditions (Temp, Time, Atmosphere) Setup->Conditions Monitor Monitor Reaction Progress (TLC, LC-MS) Conditions->Monitor Workup Work-up & Product Isolation Monitor->Workup Characterize Characterize Products (NMR, HRMS) Workup->Characterize Yield Calculate Yields & Compare Efficacy Characterize->Yield Optimize Optimize Best Performing Catalyst Yield->Optimize Optimize->Setup Re-screen if needed

Caption: General workflow for screening and comparing catalyst efficacy in pyrazole synthesis.

knorr_synthesis diketone 1,3-Dicarbonyl Compound intermediate1 Hydrazone Intermediate diketone->intermediate1 + hydrazine Hydrazine Derivative hydrazine->intermediate1 catalyst Acid Catalyst (e.g., H₂SO₄, NH₄Cl) catalyst->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization pyrazole Pyrazole Product intermediate2->pyrazole Dehydration water H₂O intermediate2->water

Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.

Experimental Protocols

Detailed methodologies are provided below for several key catalytic syntheses, offering reproducible frameworks for laboratory application.

Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazoles

This protocol describes an environmentally friendly approach using a nano-ZnO catalyst.[1][5]

  • Materials : Phenylhydrazine, ethyl acetoacetate, nano-ZnO catalyst, ethanol/water.

  • Procedure :

    • A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO (as specified in the original literature, typically 5-10 mol%) is taken in a round-bottom flask.

    • An appropriate solvent, often an aqueous medium like ethanol/water, is added.

    • The reaction mixture is stirred at a specified temperature (can range from room temperature to reflux) for a designated time, which is typically short.

    • Reaction progress is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold water or ethanol, and dried.

    • The nano-ZnO catalyst can often be recovered from the filtrate for reuse.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles

This method is highly efficient for producing trifluoromethylated pyrazoles.[1]

  • Materials : Trifluoromethylated ynone, aryl or alkyl hydrazine, silver triflate (AgOTf).

  • Procedure :

    • To a solution of trifluoromethylated ynone (1 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the aryl or alkyl hydrazine (1.1 mmol).

    • Add AgOTf (1 mol%) to the mixture.

    • The reaction is stirred at room temperature for approximately 1 hour.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the pure 3-CF₃-pyrazole product.

Metal-Free Synthesis using Molecular Iodine

This protocol provides a transition-metal-free alternative for synthesizing 4-sulfonyl pyrazoles.[1]

  • Materials : N,N-dimethyl enaminone, sulfonyl hydrazine, molecular iodine (I₂), tert-Butyl hydroperoxide (TBHP), sodium bicarbonate (NaHCO₃), solvent (e.g., DMF).

  • Procedure :

    • In a reaction vessel, dissolve the N,N-dimethyl enaminone (1 mmol) and sulfonyl hydrazine (1.2 mmol) in the chosen solvent.

    • Add molecular iodine (20 mol%), sodium bicarbonate (2.0 equiv), and TBHP (3.0 equiv).

    • The mixture is stirred at room temperature.

    • The reaction is monitored by TLC.

    • After completion, the reaction is quenched with a saturated solution of sodium thiosulfate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography.

Microwave-Assisted Nanocatalyst Synthesis of Pyranopyrazoles

This protocol details a rapid, solvent-free method for synthesizing pyranopyrazole derivatives.[9]

  • Materials : Aryl aldehyde (1 mmol), malononitrile (1 mmol), 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), CoFe₂O₄@SiO₂-HClO₄ nanocatalyst.

  • Procedure :

    • A mixture of the aryl aldehyde, malononitrile, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, and a catalytic amount of CoFe₂O₄@SiO₂-HClO₄ is placed in a microwave-safe vessel.

    • The reaction is carried out under solvent-free conditions.

    • The vessel is subjected to microwave irradiation at a specified power and temperature (e.g., 90-100 °C) for a short duration (typically minutes).

    • After cooling, the solid reaction mass is treated with a solvent like ethanol.

    • The magnetic nanocatalyst is separated using an external magnet.

    • The product crystallizes from the solution upon cooling or partial evaporation of the solvent and is then filtered and dried.

References

A Comparative Guide to the Performance of Novel Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous evolution of fungal pathogens and the increasing challenge of fungicide resistance necessitate the development of novel and effective crop protection solutions. Pyrazole-based fungicides, particularly the pyrazole carboxamide class, have emerged as a crucial group of active ingredients in modern agriculture.[1] Renowned for their high efficacy and a specific mode of action, these compounds play a pivotal role in managing a broad spectrum of plant diseases and ensuring global food security.[1]

This guide provides an objective comparison of the performance of several novel pyrazole-based fungicides, supported by experimental data. It details their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[1][2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption leads to a cascade of detrimental effects:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy source.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress.[1]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts metabolic pathways essential for fungal growth.[1]

This targeted inhibition ultimately ceases fungal growth and leads to cell death.[1] It interferes with key fungal life stages, including spore germination, germ tube growth, appressoria formation, and mycelium growth.[2][3]

SDHI_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase Fungicide Pyrazole Fungicide (SDHI) Fungicide->ComplexII Inhibits Electron Transfer

Caption: Mechanism of pyrazole fungicides inhibiting Complex II (SDH).

Performance Benchmarking

The efficacy of novel pyrazole-based fungicides is typically evaluated through in vitro and in vivo assays, determining metrics such as the half-maximal effective concentration (EC50) and disease control rates in field trials.

In Vitro Efficacy (EC50) Comparison

The EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a target pathogen. A lower EC50 value indicates higher potency. The following table summarizes the in vitro performance of several novel pyrazole fungicides against various plant pathogens, compared to established alternatives.

FungicideTarget PathogenEC50 (mg/L or µg/mL)Comparison FungicideEC50 (mg/L or µg/mL)Reference
SCU3038 Rhizoctonia solani0.016Fluxapyroxad0.033[4]
SCU2028 Rhizoctonia solani0.022Thifluzamide0.022[5]
Compound E1 Rhizoctonia solani1.1Boscalid2.2[6]
Compound D1 Phomopsis sp.16.9Azoxystrobin50.7[7]
Compound D1 Phomopsis sp.16.9Fluopyram71.8[7]
Compound 26 Valsa mali1.787--[8]
Compound 26 Thanatephorus cucumeris1.638--[8]
Compound 6w Rhizoctonia solani0.27Boscalid0.94[9]
Compound 6f Botrytis cinerea1.93Fluopyram1.94[9]
Compound 24 Botrytis cinerea0.40--[10][11]
Compound 15 Valsa mali0.32--[10][11]
In Vivo & Field Trial Performance

In vivo and field trials provide crucial data on the practical efficacy of these fungicides in controlling diseases on crops.

FungicideCropTarget DiseaseApplication Rate / ConcentrationEfficacy / ResultComparison FungicideEfficacy / ResultReference
Inpyrfluxam SoybeanSoybean Rust0.16 ppm (Pot test)100% controlMajor SDHIsSimilar or lower efficacy[12]
Inpyrfluxam AppleApple Scab100 ppm100% controlPenthiopyradReduced scab severity to 4% (vs. 2% for Inpyrfluxam)[12][13]
SCU3038 RiceRice Sheath Blight200 g ai/ha74.10% controlThifluzamide71.40% control[4]
Fluxapyroxad + Pyraclostrobin CucumberPowdery Mildew0.5 ml/lYield: 17.74 q/haUntreated ControlYield: 10.31 q/ha[14]
Fluxapyroxad + Pyraclostrobin CoffeeCoffee Leaf Rust0.5 ml/l8.71% mean rust incidenceUntreated Control18.47% mean rust incidence[15]
Compound S26 CucumberBotrytis cinerea100 µg/mL89% protective inhibitionBoscalid, Isopyrazam, FluxapyroxadComparable[16]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to assess the bio-efficacy of fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the intrinsic activity of a compound against a specific fungus.

  • Objective: To determine the EC50 value of a fungicide against a target pathogen.

  • Methodology:

    • Preparation of Fungicide Solutions: The test compound is dissolved in a solvent like acetone or DMSO and then diluted with sterile water containing a surfactant (e.g., Tween-20) to create a series of concentrations.[8]

    • Culture Medium Preparation: The fungicide solutions are mixed with a molten Potato Dextrose Agar (PDA) medium.[8] The final concentration of the solvent is kept below a threshold (e.g., 1%) that does not affect fungal growth.

    • Inoculation: A mycelial plug, taken from the edge of an actively growing culture of the target fungus, is placed at the center of each PDA plate.

    • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.

    • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

    • Calculation: The percentage of inhibition is calculated using the formula: I = [(C - T) / C] * 100, where 'I' is the inhibition rate, 'C' is the average mycelial diameter in the control group, and 'T' is the average diameter in the treatment group.[15] The EC50 value is then determined by probit analysis of the inhibition rates at different concentrations.

In Vivo Protective and Curative Efficacy Assay (Pot Test)

This assay evaluates the ability of a fungicide to protect a plant from infection or to cure an existing infection.

  • Objective: To assess the protective (preventive) and curative activity of a fungicide on a host plant.

  • Methodology:

    • Plant Cultivation: Healthy host plants (e.g., cucumber, tomato seedlings) are grown in pots under controlled greenhouse conditions.

    • Fungicide Application:

      • Protective Assay: Plants are sprayed with the fungicide solution until runoff. After the spray solution dries, the plants are inoculated with a spore suspension of the pathogen.

      • Curative Assay: Plants are first inoculated with the pathogen. After a set incubation period (e.g., 24-48 hours) to allow infection to establish, the plants are then sprayed with the fungicide solution.

    • Inoculation: A standardized spore suspension of the pathogen is sprayed evenly onto the leaves of the test plants.

    • Incubation: The treated plants are kept in a high-humidity environment at an optimal temperature to promote disease development.

    • Disease Assessment: After a specific incubation period (e.g., 3-7 days), the disease severity is assessed by evaluating the percentage of leaf area covered by lesions or the number of lesions per leaf.

    • Efficacy Calculation: The control efficacy is calculated relative to the disease severity on untreated control plants.

Fungicide_Evaluation_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Protective) A Prepare Fungicide Dilutions B Mix with PDA Medium A->B C Inoculate with Fungal Mycelia B->C D Incubate and Measure Growth C->D E Calculate EC50 Value D->E F Grow Host Plants G Spray Plants with Fungicide F->G H Inoculate with Pathogen Spores G->H I Incubate under Controlled Conditions H->I J Assess Disease Severity I->J K Calculate Control Efficacy (%) J->K start Novel Pyrazole Compound start->A start->F

Caption: General workflow for evaluating novel fungicide performance.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document outlines the recommended procedures for the disposal of this compound, a compound that requires careful handling due to its potential health hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][4]

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Hand Protection Wear protective gloves.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.
Skin and Body Protection Wear appropriate protective clothing to prevent exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

Spill and Leak Cleanup Procedures

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Ventilate the Area: Ensure adequate ventilation.[1][2][4]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the product to enter drains, other waterways, or soil.[1][2][4]

  • Absorb and Collect: For small spills, use an inert absorbent material. For solid material, sweep or vacuum up and place into a suitable, closed container for disposal.[2][4][5] Avoid generating dust.[2][3]

  • Decontaminate: Thoroughly clean the contaminated area.[1]

  • Dispose: Dispose of the collected waste in accordance with local, regional, and national regulations.[1][3][4]

Disposal of Unused Material and Contaminated Containers

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Chemical Disposal:

  • Incineration: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Licensed Disposal Company: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

Container Disposal:

  • Empty Containers: Before disposing of the container, ensure it is completely empty.[3]

  • Disposal as Unused Product: Contaminated packaging should be disposed of as unused product.[2]

  • Regulatory Compliance: All disposal practices must be in accordance with local, regional, national, and international regulations.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its waste.

start Start: Have this compound waste? is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Procedure: 1. Wear appropriate PPE. 2. Ventilate area. 3. Contain and absorb/collect. 4. Place in sealed container for disposal. is_spill->spill_procedure Yes is_unused Is it unused material or contaminated container? is_spill->is_unused No prep_disposal Prepare for Disposal: - Ensure container is properly labeled. - Store in a designated waste area. spill_procedure->prep_disposal is_unused->prep_disposal Yes contact_vendor Contact Licensed Waste Disposal Vendor prep_disposal->contact_vendor incineration Option 1: Incineration with a combustible solvent. contact_vendor->incineration licensed_disposal Option 2: Transfer to a licensed disposal facility. contact_vendor->licensed_disposal end End: Waste properly disposed. incineration->end licensed_disposal->end

Disposal Workflow for Chemical Waste

References

Essential Safety and Logistics for Handling 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data sheets for structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[7][8][9][10]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[7][10] Gloves should be inspected for integrity before each use and replaced immediately if damaged.
Respiratory Protection NIOSH-approved respiratorA respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling the compound outside of a fume hood or if dust is generated.[10][11]
Protective Clothing Laboratory coat, closed-toe shoes, and long pantsA chemically resistant apron may be necessary for larger quantities.[8][9] Clothing should be made of a material that resists penetration by the chemical.

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are crucial to prevent exposure and contamination. The following steps should be followed when working with this compound:

  • Preparation and Engineering Controls :

    • All work with the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][11]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][9]

    • Keep a spill kit readily available. The kit should contain appropriate absorbent materials and neutralizers.

  • Personal Protective Equipment (PPE) Donning :

    • Before handling the chemical, put on all required PPE as specified in Table 1.

  • Handling the Chemical :

    • Avoid creating dust when handling the solid material.[11]

    • When preparing solutions, always add the acid to the solvent slowly.

    • Use appropriate, clearly labeled containers for the compound and any prepared solutions.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

    • Clean the work area in the fume hood to remove any residual contamination.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.

Disposal Plan

As a chlorinated organic compound, this compound and its contaminated materials must be disposed of as hazardous waste.[12] Improper disposal can lead to environmental contamination.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Contaminated Labware (e.g., gloves, weigh boats, pipette tips) Place in a designated, sealed hazardous waste bag or container.
Solutions Collect in a labeled, sealed, and compatible hazardous waste container for liquid chlorinated organic waste. Do not pour down the drain. [12]
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The "empty" container should then be disposed of according to institutional guidelines.

All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment prep_hood->prep_emergency handle_solid Handle Solid with Care (Avoid Dust) prep_emergency->handle_solid handle_solution Prepare Solutions (Acid to Solvent) handle_solid->handle_solution cleanup_area Clean Work Area handle_solution->cleanup_area dispose_solid Dispose of Solid Waste cleanup_area->dispose_solid dispose_liquid Dispose of Liquid Waste cleanup_area->dispose_liquid dispose_ppe Dispose of Contaminated PPE cleanup_area->dispose_ppe remove_ppe Doff PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.